8RK59
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H37BF2N10O2S |
|---|---|
分子量 |
674.6 g/mol |
IUPAC 名称 |
(3S)-1-cyano-N-[5-[2-[4-[3-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propyl]triazol-1-yl]acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C32H37BF2N10O2S/c1-19-12-21(3)44-29(19)25(30-20(2)13-22(4)45(30)33(44,34)35)7-5-6-24-15-43(40-39-24)17-28(46)42-11-9-26-27(16-42)48-32(37-26)38-31(47)23-8-10-41(14-23)18-36/h12-13,15,23H,5-11,14,16-17H2,1-4H3,(H,37,38,47)/t23-/m0/s1 |
InChI 键 |
RVMDAJSYCYSZNH-QHCPKHFHSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Ubiquitin C-Terminal Hydrolase L1 (UCHL1) in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin C-Terminal Hydrolase L1 (UCHL1), one of the most abundant proteins in the brain, is a key regulator of the ubiquitin-proteasome system (UPS).[1] Its multifaceted role in maintaining ubiquitin homeostasis, protein degradation, and neuronal integrity has placed it at the center of research into neurodegenerative diseases. This technical guide provides an in-depth analysis of UCHL1's function in neurodegeneration, with a focus on Alzheimer's disease, Parkinson's disease, and Huntington's disease. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involving UCHL1.
Introduction: The Dual Nature of UCHL1
UCHL1, also known as PARK5 or PGP9.5, is a 27-kDa protein predominantly expressed in neurons.[1] It possesses two primary enzymatic activities:
-
Deubiquitinase (DUB) Activity: As a thiol protease, UCHL1 cleaves the isopeptide bond between ubiquitin and small C-terminal adducts, thereby recycling ubiquitin monomers and maintaining the free ubiquitin pool essential for proper UPS function.[1]
-
Ubiquitin Ligase Activity: In a dimeric state, UCHL1 can function as a ubiquitin ligase, adding ubiquitin moieties to substrates, a role that has been implicated in the aggregation of proteins like α-synuclein.[2]
Beyond its enzymatic functions, UCHL1 also plays a non-enzymatic role in stabilizing monoubiquitin, further contributing to ubiquitin homeostasis.[3] Dysfunction of UCHL1, through genetic mutations, oxidative modifications, or altered expression levels, disrupts these critical functions and has been strongly linked to the pathogenesis of several neurodegenerative disorders.[1][4]
Quantitative Data on UCHL1 in Neurodegeneration
The following tables summarize key quantitative findings from studies on UCHL1 in Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Table 1: UCHL1 in Alzheimer's Disease
| Parameter | Observation | Fold Change/Percentage | Model System | Reference |
| UCHL1 Protein Levels | Decreased in AD brain | Lower levels observed | Human post-mortem brain | [5] |
| UCHL1 Hydrolase Activity | Reduced in AD brain | Lower activity reported | Human post-mortem brain | [6] |
| UCHL1 and BACE1 | UCHL1 inhibition increases BACE1 | ~3-fold increase in BACE1 | NT2 neuronal cells | [7] |
| UCHL1 and Aβ Production | UCHL1 overexpression reduces Aβ | Significant reduction | HUCH cells (HEK293 overexpressing UCHL1) | [8] |
| UCHL1 and Tau | UCHL1 inhibition increases phosphorylated tau | Increased phosphorylation status | Neuro2a cells | [9] |
Table 2: UCHL1 in Parkinson's Disease
| Parameter | Observation | Fold Change/Percentage | Model System | Reference |
| UCHL1 I93M Mutant Activity | Reduced hydrolase activity | ~50% reduction | In vitro recombinant protein | [1][4] |
| UCHL1 I93M and α-synuclein | Enhanced interaction with CMA machinery | Abnormally enhanced interaction | Cell-free system and cultured cells | [1][10] |
| UCHL1 S18Y Variant | Neuroprotective effect | Significantly higher survival rate | Rat primary cortical neurons | [11] |
| UCHL1 S18Y and Oxidative Stress | Protection against H₂O₂-induced death | Significant protective effect | SH-SY5Y cells | [12] |
| UCHL1 Levels in PD Brain | Downregulated in some studies | Decreased levels reported | Human post-mortem brain |
Table 3: UCHL1 in Huntington's Disease
| Parameter | Observation | Fold Change/Percentage | Model System | Reference |
| UCHL1 S18Y Polymorphism | Association with age of onset | Modest regulatory role | Human patients | |
| UCHL1 and Mutant Huntingtin (mHTT) | Potential interaction and role in mHTT aggregation | Further research needed |
Key Signaling Pathways Involving UCHL1
The following diagrams illustrate the pivotal role of UCHL1 in key signaling pathways implicated in neurodegeneration.
UCHL1 in Amyloid-β Precursor Protein (APP) Processing
References
- 1. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recessive loss of function of the neuronal ubiquitin hydrolase UCHL1 leads to early-onset progressive neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Carboxyl-terminal Hydrolase L-1 in Brain: Focus on Its Oxidative/Nitrosative Modification and Role in Brains of Subjects with Alzheimer Disease and Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Decrease of Uch-L1 Activity Is a Common Mechanism Responsible for Aβ 42 Accumulation in Alzheimer’s and Vascular Disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Control of BACE1 degradation and APP processing by ubiquitin carboxyl-terminal hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aberrant Interaction between Parkinson Disease-associated Mutant UCH-L1 and the Lysosomal Receptor for Chaperone-mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin Carboxyl-Terminal Hydrolase L1 and Its Role in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Activity-Based Protein Profiling (ABPP): An In-depth Technical Guide to the Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that enables the functional interrogation of enzymes in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to directly assess the catalytic activity of enzymes.[1][2] This provides a more accurate representation of the functional state of the proteome, as enzyme activity is often regulated by post-translational modifications and interactions with endogenous inhibitors or activators, which are not reflected in protein expression levels.[3]
This technical guide provides an in-depth overview of the core principles of ABPP, from probe design and synthesis to experimental workflows and data analysis. It is intended for researchers, scientists, and drug development professionals who are interested in applying this technology to their own research, particularly in the areas of target identification, inhibitor screening, and drug discovery.[4]
Core Principles of Activity-Based Protein Profiling
The cornerstone of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.[5]
-
Reactive Group (Warhead): This is an electrophilic moiety that forms an irreversible, covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme or enzyme family.[5] The specificity of the probe is largely determined by the warhead's reactivity towards particular classes of enzymes.
-
Linker: A chemical spacer that connects the reactive group to the reporter tag. The linker's composition and length can influence the probe's solubility, cell permeability, and overall reactivity.[5]
-
Reporter Tag: This moiety allows for the detection and identification of probe-labeled proteins. Common reporter tags include fluorophores for gel-based imaging and affinity handles like biotin (B1667282) for enrichment and subsequent mass spectrometry analysis.[5]
The fundamental principle of ABPP is that the ABP will only react with and label enzymes that are in a catalytically active conformation. Inactive enzymes, or those with their active sites occupied by endogenous inhibitors, will not be labeled. This activity-dependent labeling is the key feature that distinguishes ABPP from other proteomic techniques.[3]
Experimental Workflows
ABPP experiments can be broadly categorized into two main workflows: gel-based and mass spectrometry-based. The choice of workflow depends on the specific research question and the desired depth of analysis.
Gel-Based ABPP Workflow
Gel-based ABPP is a relatively straightforward and rapid method for visualizing the activity of a specific enzyme or enzyme family.[2] It is particularly useful for initial screening and for assessing changes in enzyme activity across different conditions.
This protocol describes the labeling of serine hydrolases in a cell lysate using a fluorophosphonate (FP)-rhodamine probe.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
FP-rhodamine probe stock solution (100 µM in DMSO)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Adjust the protein concentration to 1 mg/mL with lysis buffer.
-
-
Probe Labeling:
-
In a microcentrifuge tube, add 50 µg of protein lysate (50 µL of 1 mg/mL stock).
-
Add 1 µL of 50 µM FP-rhodamine probe (final concentration 1 µM). For a negative control, add 1 µL of DMSO.
-
Incubate the reaction at room temperature for 30 minutes.
-
-
Sample Preparation for Gel Electrophoresis:
-
Stop the labeling reaction by adding 17 µL of 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.
-
Mass Spectrometry-Based ABPP Workflow
Mass spectrometry (MS)-based ABPP provides a more comprehensive and quantitative analysis of enzyme activities, allowing for the identification of hundreds to thousands of active enzymes in a single experiment.[3] This approach is ideal for target discovery and for obtaining a global view of enzyme activity changes.
This protocol details the labeling and enrichment of serine hydrolases from a tissue homogenate using a fluorophosphonate-biotin (FP-biotin) probe for subsequent LC-MS/MS analysis.
Materials:
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
Dounce homogenizer
-
FP-biotin probe stock solution (1 mM in DMSO)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Clarify the homogenate by centrifugation at 100,000 x g for 1 hour at 4°C to separate the soluble and membrane fractions.
-
Determine the protein concentration of the desired fraction.
-
Adjust the protein concentration to 2 mg/mL.
-
-
Probe Labeling:
-
To 1 mg of protein homogenate, add FP-biotin to a final concentration of 5 µM.
-
Incubate at room temperature for 1 hour.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled proteome and incubate with rotation for 1 hour at 4°C.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Elution and Preparation for MS:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
Competitive ABPP for Inhibitor Discovery and Target Identification
A powerful application of ABPP is in the competitive format, which is used to identify and characterize enzyme inhibitors.[6] In this approach, a proteome is pre-incubated with a small molecule inhibitor before the addition of a broad-spectrum ABP. If the inhibitor binds to the active site of an enzyme, it will block the subsequent labeling by the ABP, resulting in a decrease in the signal for that particular enzyme.[6] This allows for the assessment of an inhibitor's potency and selectivity against an entire enzyme family in a single experiment.
Quantitative Data from Competitive ABPP
The following tables summarize hypothetical quantitative data from competitive ABPP experiments, demonstrating how this technique can be used to determine inhibitor potency (IC₅₀) and selectivity.
Table 1: Potency Determination of Inhibitor X against Serine Hydrolases
| Serine Hydrolase | IC₅₀ (nM) |
| FAAH | 15 |
| MAGL | 250 |
| ABHD6 | >10,000 |
| LYPLA1 | 800 |
| KIAA1363 | 50 |
Data represents the concentration of Inhibitor X required to reduce probe labeling by 50%.
Table 2: Selectivity Profile of Inhibitor Y (1 µM) across the Serine Hydrolase Superfamily
| Serine Hydrolase | % Inhibition |
| FAAH | 98 |
| MAGL | 12 |
| ABHD6 | 5 |
| LYPLA1 | 8 |
| KIAA1363 | 95 |
Data represents the percentage reduction in probe labeling in the presence of 1 µM Inhibitor Y.
Advanced ABPP Strategies: isoTOP-ABPP
Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) is an advanced quantitative chemical proteomic platform that allows for the global and site-specific profiling of reactive amino acid residues, most commonly cysteines.[7] This technique utilizes a pair of isotopically light and heavy activity-based probes to differentially label two proteome samples. The ratio of the light to heavy signals for each identified peptide provides a quantitative measure of the reactivity of that specific residue.[7] isoTOP-ABPP is particularly powerful for identifying the direct targets of covalent inhibitors and for mapping ligandable hotspots across the proteome.[7]
Quantitative Data from isoTOP-ABPP
Table 3: Cysteine Reactivity Profiling in Response to Covalent Ligand Z
| Protein | Cysteine Site | Log₂(Fold Change) | p-value |
| KRAS | C12 | -4.5 | <0.001 |
| GAPDH | C152 | -0.2 | 0.85 |
| EGFR | C797 | -3.8 | <0.001 |
| BTK | C481 | -0.5 | 0.62 |
| ALDOA | C73 | -0.1 | 0.91 |
Data represents the change in cysteine reactivity upon treatment with covalent ligand Z. A negative fold change indicates target engagement by the ligand.
Application of ABPP in Studying Signaling Pathways
ABPP is a valuable tool for dissecting the role of enzymes in complex signaling pathways. By providing a direct measure of enzyme activity, ABPP can reveal dynamic changes in signaling that are not apparent from genomic or transcriptomic data. For example, ABPP can be used to study the activation of kinases in the MAPK signaling cascade in response to various stimuli.
MAPK Signaling Pathway
References
- 1. scribd.com [scribd.com]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
8RK59: A Technical Guide to Target Specificity and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and enzyme kinetics of 8RK59, a fluorescently labeled, covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts.
Target Specificity and Enzyme Kinetics of this compound
This compound is a potent, cell-permeable activity-based probe derived from a cyanopyrrolidine scaffold. It primarily targets Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer. The probe contains a BodipyFL fluorophore, enabling direct visualization of target engagement in various experimental settings.
In Vitro Inhibition Profile
This compound exhibits a selective inhibition profile, with its primary target being UCHL1. Its potency is characterized by a half-maximal inhibitory concentration (IC50) in the low micromolar range. The major identified off-target for this compound is Parkinson's disease protein 7 (PARK7), also known as DJ-1.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound | UCHL1 | ~1 | Fluorescent BodipyFL probe |
| 6RK73 | UCHL1 | 0.23 | Parent cyanopyrrolidine inhibitor |
| 8RK64 | UCHL1 | 0.32 | Azide precursor to this compound |
| 8RK64 | UCHL3 | 216 | >675-fold selectivity over UCHL3 |
| 8RK64 | UCHL5 | >1000 | >3000-fold selectivity over UCHL5 |
Data compiled from multiple sources.[1][2]
Cellular Target Engagement
This compound effectively penetrates live cells and covalently binds to its targets. Studies have demonstrated its utility in various human cell lines, including HEK293T (human embryonic kidney), A549 (lung carcinoma), MDA-MB-436 (melanoma), and SKBR7 (breast cancer), as well as in vivo in zebrafish embryos.[1][3] The covalent modification occurs at the active site cysteine residue (Cys90) of UCHL1.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the target specificity and enzyme kinetics of this compound.
In Vitro IC50 Determination of UCHL1 Inhibition
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human UCHL1. The assay utilizes the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant Human UCHL1
-
Ubiquitin-AMC (Ub-AMC) substrate
-
This compound (or other test inhibitor)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Dilute recombinant UCHL1 to a final concentration of 10-20 nM in DUB Assay Buffer. Add 48 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Prepare a 5X stock of Ub-AMC (e.g., 2.5 µM) in DUB Assay Buffer. Initiate the reaction by adding 10 µL of the Ub-AMC stock to each well (final concentration of 500 nM).
-
Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) in the dark and then read the fluorescence.
-
Data Analysis: Determine the initial reaction rates (V) from the linear phase of the kinetic curves. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro UCHL1 IC50 Determination
Caption: Workflow for the in vitro UCHL1 IC50 determination assay.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol details a competitive ABPP experiment to assess the selectivity of this compound for UCHL1 and other deubiquitinating enzymes in a complex proteome.
Materials:
-
HEK293T cell lysate (or other relevant cell line)
-
This compound (competitor)
-
Broad-spectrum DUB probe (e.g., HA-Ub-VME or Cy5-Ub-PA)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA or fluorescence scanner
Procedure:
-
Cell Lysate Preparation: Harvest cells and lyse in ice-cold Lysis Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Inhibitor Pre-incubation: Aliquot equal amounts of cell lysate (e.g., 50 µg) into microcentrifuge tubes. Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control). Incubate for 30-60 minutes at room temperature.
-
Probe Labeling: Add the broad-spectrum DUB probe (e.g., 1 µM HA-Ub-VME) to each lysate sample. Incubate for another 30-60 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding 4X SDS-PAGE loading buffer. Do not boil the samples if using a fluorescent probe.
-
Gel Electrophoresis and Analysis:
-
For HA-Ub-VME: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-HA antibody to visualize labeled DUBs.
-
For Cy5-Ub-PA: Separate proteins by SDS-PAGE and visualize the labeled DUBs directly using a fluorescence gel scanner.
-
-
Data Interpretation: A decrease in the signal intensity of a specific band in the presence of this compound indicates that this compound is binding to and inhibiting that particular DUB.
Workflow for Competitive Activity-Based Protein Profiling
Caption: Workflow for competitive ABPP to identify this compound targets.
Biotin-Streptavidin Pull-Down for Target Identification
This protocol describes a pull-down assay using a biotinylated analog of this compound to enrich for its binding partners, which are then identified by mass spectrometry.
Materials:
-
Biotinylated probe (e.g., a biotinylated derivative of 8RK64)
-
Cell lysate
-
Streptavidin-coated magnetic or agarose (B213101) beads
-
Lysis Buffer (as in 2.2)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometry-compatible reagents for on-bead digestion (optional)
Procedure:
-
Probe Incubation: Incubate cell lysate with the biotinylated probe for 1-2 hours at 4°C. Include a control incubation with DMSO. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.
-
Bead Incubation: Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and heating at 95°C for 5-10 minutes.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be separated by SDS-PAGE, and the entire lane or specific bands can be excised for in-gel digestion and subsequent LC-MS/MS analysis. Alternatively, on-bead digestion can be performed.
-
Mass Spectrometry and Data Analysis: Analyze the tryptic peptides by LC-MS/MS. Identify the proteins and quantify their abundance in the probe-treated versus control/competed samples to identify specific binding partners of this compound.
Workflow for Biotin-Streptavidin Pull-Down Assay
Caption: Workflow for identifying this compound targets via pull-down.
UCHL1 Signaling Pathways
UCHL1 is involved in several critical signaling pathways that regulate cell growth, proliferation, and metastasis. Understanding these pathways provides context for the functional consequences of UCHL1 inhibition by this compound.
PI3K/Akt Signaling Pathway
UCHL1 has been shown to regulate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[4] UCHL1 can deubiquitinate and stabilize components of this pathway, leading to its activation.
UCHL1 in the PI3K/Akt Signaling Pathway
References
The Core Principles of Fluorescent Probes in Cellular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational principles of fluorescent probes and their application in cellular biology. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques. The content covers the core photophysical properties of fluorescent probes, a comparative analysis of commonly used fluorophores, detailed experimental protocols, and visualizations of key cellular signaling pathways and experimental workflows.
Fundamental Photophysical Principles of Fluorescence
Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore or fluorescent probe, absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly returns to its ground state, emitting a photon of light at a longer wavelength (lower energy). This phenomenon is central to the utility of fluorescent probes in biological imaging.[1] The key photophysical properties that govern the performance of a fluorescent probe include:
-
Absorption and Emission Spectra: The range of wavelengths over which a fluorophore absorbs and emits light. The difference between the peak absorption (excitation) and emission wavelengths is known as the Stokes Shift. A larger Stokes shift is generally desirable as it facilitates the separation of excitation and emission signals.[1]
-
Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2] A higher quantum yield corresponds to a brighter fluorophore, which is crucial for detecting targets at low abundance.[3] Quantum yields are determined by comparison to a standard of known quantum yield.[2]
-
Extinction Coefficient (ε): A measure of how strongly a fluorophore absorbs light at a particular wavelength. A higher extinction coefficient indicates that the fluorophore can be more efficiently excited.
-
Fluorescence Lifetime (τ): The average time a fluorophore remains in the excited state before returning to the ground state. This property is intrinsic to the fluorophore and its environment.
-
Photostability: The ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4] High photostability is essential for long-term imaging experiments.[4]
The relationship between these photophysical events can be visualized using a Jablonski diagram.
Quantitative Properties of Common Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of any fluorescence-based experiment. The following tables summarize the key quantitative photophysical properties of several widely used classes of fluorescent probes to facilitate comparison and selection.
Table 1: Properties of Alexa Fluor Dyes [5][6][7][8]
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 350 | 346 | 442 | 19,000 | 0.79 |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |
Table 2: Properties of Cyanine (Cy) Dyes [4][9]
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Photostability |
| Cy2 | 489 | 506 | 150,000 | Moderate |
| Cy3 | 550 | 570 | 150,000 | Good |
| Cy5 | 649 | 670 | 250,000 | Good |
| Cy7 | 743 | 767 | 250,000 | Moderate |
Table 3: Properties of Common Fluorescent Proteins [10]
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| EGFP | 488 | 507 | 56,000 | 0.60 |
| EYFP | 513 | 527 | 83,400 | 0.61 |
| mCherry | 587 | 610 | 72,000 | 0.22 |
| mRFP1 | 584 | 607 | 50,000 | 0.25 |
| DAPI (bound to DNA) | 358 | 461 | 35,000 | ~0.9 |
| Hoechst 33342 (bound to DNA) | 350 | 461 | 46,000 | ~0.8 |
Table 4: Properties of Common Calcium Indicators [11][12][13][14][15]
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) |
| Fura-2 | 340/380 | 510 | 145 |
| Indo-1 | 330-350 | 400/475 | 230 |
| Fluo-4 | 494 | 516 | 345 |
| Rhod-2 | 552 | 576 | 570 |
Key Applications and Experimental Protocols
Fluorescent probes are indispensable tools in a wide array of applications in cellular biology and drug development. This section outlines the methodologies for some of the most common techniques.
Immunofluorescence Microscopy
Immunofluorescence (IF) is a powerful technique used to visualize the localization of specific proteins or other antigens within cells.[16] It relies on the high specificity of antibodies to their target antigens and the sensitivity of fluorescence detection.[16]
Experimental Protocol: Indirect Immunofluorescence of Adherent Cells [1][17][18][19]
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If the target antigen is intracellular, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei by incubating with a DNA stain like DAPI or Hoechst for 5-10 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Flow Cytometry
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream.[20] By using fluorescently labeled antibodies, it allows for the identification and quantification of different cell populations based on their protein expression profiles.[20][21]
Experimental Protocol: Cell Surface Protein Staining for Flow Cytometry [20][21][22]
-
Cell Preparation:
-
Harvest cells (from culture or tissue) and prepare a single-cell suspension.
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in cold staining buffer (e.g., PBS with 1-2% BSA).
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/100 µL.
-
-
Fc Receptor Blocking:
-
To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the fluorophore-conjugated primary antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cells in 200-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores. Include appropriate controls (e.g., unstained cells, isotype controls).
-
Protein Labeling
Covalent labeling of proteins with fluorescent dyes is a fundamental technique for a wide range of applications, including fluorescence microscopy, FRET studies, and immunoassays.[23] The most common methods target primary amines (lysine residues and the N-terminus) or thiols (cysteine residues).[23]
Experimental Protocol: Labeling Proteins with Amine-Reactive Dyes (e.g., NHS Esters) [23][24][25]
-
Protein and Dye Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate).
-
Immediately before use, dissolve the amine-reactive fluorescent dye (e.g., an NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Labeling Reaction:
-
Slowly add the dissolved dye to the protein solution while gently stirring. A molar excess of dye to protein (typically 10-20 fold) is used to achieve an optimal degree of labeling.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Purification of Labeled Protein:
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Visualizing Cellular Signaling Pathways
Fluorescent probes are powerful tools for dissecting complex cellular signaling pathways in real-time and with high spatial resolution.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis.[26][27] Fluorescent biosensors, often based on Förster Resonance Energy Transfer (FRET), can be used to visualize the activation of key kinases in this pathway, such as ERK.[28][29]
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[30][31] Fluorescent ligands and biosensors are used to study GPCR activation, ligand binding, and downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[3][32][33]
References
- 1. arigobio.com [arigobio.com]
- 2. anilocus.com [anilocus.com]
- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 8. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 9. arxiv.org [arxiv.org]
- 10. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. scimedia.com [scimedia.com]
- 12. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Fluorescent Calcium Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. clyte.tech [clyte.tech]
- 17. biotium.com [biotium.com]
- 18. sinobiological.com [sinobiological.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Flow Cytometry Protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
- 25. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 26. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 33. Genetically encoded fluorescent biosensors for GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with 8RK59
For Researchers, Scientists, and Drug Development Professionals
Introduction
8RK59 is a potent, cell-permeable, fluorescently-labeled activity-based probe designed to target the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] This probe consists of a UCHL1 inhibitor covalently linked to a BODIPY FL fluorophore, enabling the visualization and quantification of UCHL1 activity in living cells.[1] this compound binds covalently to the active site cysteine of UCHL1, allowing for direct monitoring of enzyme activity through fluorescence microscopy.[2][3][4] These application notes provide a detailed protocol for utilizing this compound in live cell imaging experiments to study UCHL1 activity and its role in cellular signaling pathways.
Mechanism of Action
This compound functions as an activity-based probe by forming a covalent bond with the active site cysteine residue (Cys90) of UCHL1.[2][5] This irreversible binding is dependent on the catalytic activity of the enzyme. The BODIPY FL fluorophore attached to the inhibitor allows for the detection of active UCHL1 within cells. A decrease in fluorescence intensity can be correlated with the inhibition or downregulation of UCHL1 activity.
UCHL1 Signaling Pathway
UCHL1 is a key regulator of the ubiquitin-proteasome system and has been implicated in various cellular processes, including neuronal function and cancer progression. One of the well-established signaling pathways influenced by UCHL1 is the PI3K/Akt pathway. UCHL1 can positively regulate Akt signaling by deubiquitinating Akt, leading to its activation. Additionally, UCHL1 can downregulate the expression of PH Domain and Leucine-rich Repeat Protein Phosphatase 1 (PHLPP1), a negative regulator of Akt. This dual mechanism results in the promotion of cell survival and proliferation.
Caption: UCHL1 signaling pathway illustrating the activation of Akt.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in live cell imaging, compiled from various studies.
| Parameter | Value | Cell Lines Tested | Reference |
| Probe Concentration | 5 µM | A549, MDA-MB-436, HEK293T, SKBR7 | [2][3][4] |
| Incubation Time | 16 - 24 hours | A549, MDA-MB-436, HEK293T | [2][3][4] |
| Excitation Wavelength | ~488 nm (for BODIPY FL) | Not specified | General knowledge |
| Emission Wavelength | ~525 nm (for BODIPY FL) | Not specified | General knowledge |
| IC₅₀ for UCHL1 | ~1 µM | In vitro assay | [1][6] |
Experimental Protocols
Materials
-
This compound probe (stock solution in DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Live cell imaging buffer (e.g., HBSS)
-
Microscopy-grade culture dishes or plates (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped for live cell imaging with appropriate filter sets for BODIPY FL (Excitation/Emission: ~488/525 nm) and environmental control (37°C, 5% CO₂)
Cell Preparation and Seeding
-
Culture cells in complete medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
For imaging, seed cells onto glass-bottom dishes or appropriate imaging plates. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging to allow for visualization of individual cells.
-
Allow cells to adhere and grow for 24 hours before treatment.
This compound Labeling Protocol
Caption: Experimental workflow for this compound live cell imaging.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium to a final concentration of 5 µM. To do this, dilute the DMSO stock solution of this compound into the medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.[2][4] The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Imaging: Replace the PBS with a pre-warmed live cell imaging buffer. Immediately proceed to image the cells.
Live Cell Imaging
-
Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Use a fluorescence microscope equipped with a filter set appropriate for BODIPY FL (Excitation: ~488 nm, Emission: ~525 nm).
-
Acquire images using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
For time-lapse imaging, define the desired time intervals and total duration of the experiment.
Control Experiments
To ensure the specificity of the this compound signal for active UCHL1, the following control experiments are recommended:
-
Pharmacological Inhibition: Pre-treat cells with a non-fluorescent UCHL1 inhibitor, such as 6RK73 (a parent compound of this compound), for 4 hours before adding this compound.[2][3] A significant reduction in the this compound fluorescence signal would indicate that the probe is specifically binding to UCHL1.
-
Genetic Knockdown: Use shRNA or siRNA to specifically knock down the expression of UCHL1 in the cells.[2][3] A decrease in fluorescence intensity in knockdown cells compared to control cells will confirm the target specificity of this compound.
-
Catalytically Inactive Mutant: Transfect cells with a plasmid expressing a catalytically inactive mutant of UCHL1 (e.g., C90A).[2][3][4] this compound should not label the inactive mutant, demonstrating its activity-based binding.
-
Off-Target Control: As PARK7 has been identified as a potential off-target of this compound, consider using cells with known low or high expression of PARK7 or using shRNA to knockdown PARK7 to assess its contribution to the overall fluorescence signal.
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process and analyze the acquired images.
-
Background Subtraction: Correct for background fluorescence by subtracting the mean intensity of a cell-free region from the entire image.
-
Quantification of Fluorescence Intensity:
-
Define a region of interest (ROI) around individual cells or the entire field of view.
-
Measure the mean fluorescence intensity within the ROIs for each experimental condition.
-
Normalize the fluorescence intensity of treated or knockdown cells to that of the control cells to determine the relative change in UCHL1 activity.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing of the probe. | Increase the number of washes with PBS. Ensure washes are performed gently to avoid cell detachment. |
| Autofluorescence from cells or medium. | Image cells in a phenol (B47542) red-free medium. Acquire an unstained control image to determine the level of autofluorescence. | |
| Weak Fluorescence Signal | Low probe concentration or short incubation time. | Optimize the probe concentration and incubation time for your specific cell line. |
| Low expression of active UCHL1 in the cell line. | Confirm UCHL1 expression by Western blot or qPCR. Choose a cell line with known high UCHL1 expression. | |
| Phototoxicity/Cell Death | High laser power or prolonged exposure. | Reduce laser power and exposure time. Use a more sensitive camera. Reduce the frequency of image acquisition in time-lapse experiments. |
| Non-specific Staining | Probe aggregation or off-target binding. | Ensure the probe is fully dissolved in DMSO before diluting in medium. Perform control experiments to assess off-target binding. |
References
- 1. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scbt.com [scbt.com]
- 6. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring UCHL1 Activity in Zebrafish Embryos using 8RK59
Introduction
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, constituting 1-2% of the total soluble protein in the brain.[1][2][3][4] UCHL1 plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate monomeric ubiquitin, which is essential for maintaining cellular protein homeostasis.[4] Dysregulation of UCHL1 activity has been implicated in various neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, as well as in cancer progression and metastasis.[1][2][3][4][5]
The fluorescent probe 8RK59 is a small-molecule, activity-based probe designed to specifically target and covalently label active UCHL1.[1][6] This cell-permeable probe contains a cyanimide reactive moiety that binds to the active-site cysteine residue (Cys90) of UCHL1 in an activity-dependent manner.[1][6][7] The BodipyFL fluorophore attached to the probe allows for the direct visualization and quantification of active UCHL1 in live cells and in vivo models, such as zebrafish embryos.[1][8] Zebrafish embryos are a powerful model system for studying vertebrate development and disease due to their optical transparency and rapid external development. The use of this compound in zebrafish enables the spatiotemporal tracking of UCHL1 activity during embryonic development and provides a valuable tool for investigating the function of UCHL1 in neurodevelopment and for screening potential therapeutic modulators of its activity.[1][6]
Principle of the Method
The this compound probe is an activity-based probe that irreversibly binds to the catalytic cysteine residue of active UCHL1. The probe's design is based on a cyanopyrrolidine inhibitor scaffold coupled to a BodipyFL fluorescent dye.[7] Upon incubation with live cells or organisms, this compound crosses cell membranes and covalently modifies the active site of UCHL1. The resulting fluorescently labeled UCHL1 can then be visualized and quantified using standard fluorescence microscopy techniques. The intensity of the fluorescent signal is directly proportional to the level of active UCHL1, allowing for the assessment of changes in enzyme activity under different experimental conditions.
Quantitative Data
The inhibitory potency of this compound and related probes against UCHL1 has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the probe's affinity for UCHL1.
| Compound | Target | IC50 (μM) |
| This compound | UCHL1 | ~1 |
| 9RK87 (Rhodamine110 probe) | UCHL1 | 0.44 |
| 8RK64 (azide precursor) | UCHL1 | 0.32 |
Table 1: In vitro inhibitory activity of this compound and related compounds against human UCHL1.[1][9]
Experimental Protocols
Protocol 1: In vivo Labeling of Active UCHL1 in Zebrafish Embryos
This protocol describes the general procedure for labeling active UCHL1 in live zebrafish embryos using the this compound probe.
Materials:
-
This compound probe (stock solution in DMSO)
-
Zebrafish embryos (1-7 days post-fertilization, dpf)
-
Embryo medium (E3)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Incubator at 28.5°C
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 medium at 28.5°C according to standard protocols.
-
Probe Preparation: Prepare a working solution of this compound in E3 medium. The final concentration of this compound may need to be optimized, but a starting concentration of 5 µM can be used.[1][6] Also, prepare a vehicle control solution with the same final concentration of DMSO in E3 medium.
-
Labeling: Transfer the zebrafish embryos at the desired developmental stage (e.g., 1-7 dpf) into the this compound working solution or the vehicle control solution.[3][9]
-
Incubation: Incubate the embryos for a designated period. An incubation time of 24 hours has been shown to be effective.[1][6] The incubation should be carried out at 28.5°C in the dark to prevent photobleaching of the fluorescent probe.
-
Washing: After incubation, remove the labeling solution and wash the embryos several times with fresh E3 medium to remove any unbound probe.
-
Imaging: Mount the embryos in a suitable medium (e.g., low-melting-point agarose) on a microscope slide or imaging dish.
-
Fluorescence Microscopy: Visualize the labeled UCHL1 activity using a fluorescence microscope equipped with appropriate filters for BodipyFL (Excitation/Emission: ~495/525 nm). Capture images for analysis. The localization of active UCHL1 can be observed in various tissues, including the brain, spinal cord neurons, ganglia, eyes, and nose.[1][6]
Protocol 2: UCHL1 Knockdown and Phenotype Analysis in Zebrafish Embryos
This protocol outlines the procedure for knocking down UCHL1 expression using morpholinos and assessing the resulting phenotype in conjunction with this compound labeling.
Materials:
-
UCHL1-specific morpholinos (MOs)
-
Standard control morpholino
-
Microinjection setup
-
This compound probe
-
Bright-field microscope
-
Fluorescence microscope
Procedure:
-
Morpholino Injection: At the single-cell stage, inject zebrafish embryos with either a UCHL1-specific morpholino or a standard control morpholino.[6]
-
Embryo Development: Allow the injected embryos to develop in E3 medium at 28.5°C.
-
Phenotype Analysis: At 2 days post-fertilization (dpf), examine the embryos under a bright-field microscope. UCHL1 knockdown has been associated with a "curly tail" phenotype.[1] Quantify the percentage of embryos exhibiting this phenotype in each group.
-
This compound Labeling: At the desired developmental stage, label a subset of the morpholino-injected embryos with this compound as described in Protocol 1.
-
Imaging and Analysis: Acquire fluorescence images of the labeled embryos. A significant reduction in this compound fluorescence is expected in the UCHL1 morphants compared to the control morphants, confirming the on-target effect of the probe.
-
Western Blotting (Optional): To confirm the knockdown of UCHL1 protein levels, lyse a separate pool of injected embryos and perform a Western blot analysis using an anti-UCHL1 antibody.[1]
Visualizations
Signaling Pathway and Functional Context of UCHL1
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: SDS-PAGE Analysis of Proteins Labeled with 8RK59
For Researchers, Scientists, and Drug Development Professionals
Introduction
8RK59 is a cell-permeable, fluorescent probe designed for the activity-based profiling of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3] This BODIPY™ FL-alkyne conjugate acts as a potent inhibitor by covalently binding to the active-site cysteine residue of UCHL1 in an activity-dependent manner.[1][2] Its utility has been demonstrated in fluorescently labeling active UCHL1 for in vitro assays, in live cells, and within whole organisms such as zebrafish embryos.[1][2][4] These characteristics make this compound a valuable tool for studying the role of UCHL1 in various physiological and pathological processes, including neurodegenerative diseases and cancer.[2][4][5] This document provides detailed protocols for utilizing this compound in conjunction with SDS-PAGE for the specific detection and relative quantification of active UCHL1.
Core Principles
The application of this compound for protein analysis via SDS-PAGE is predicated on its ability to selectively form a stable covalent bond with active UCHL1. This labeling allows for the direct visualization of the active enzyme population within a complex protein lysate. A critical aspect of this protocol is the omission of boiling and reducing agents (e.g., β-mercaptoethanol or DTT) during sample preparation for SDS-PAGE, which preserves the integrity of the fluorescent probe-protein conjugate.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound and related compounds against UCHL1 has been characterized, providing a basis for experimental design and data interpretation.
| Compound | Target | IC50 | Notes |
| This compound | UCHL1 | ~1 µM | A BODIPY FL-alkyne fluorescent probe.[3][6] |
| 9RK15 | UCHL1 | >1 µM | A BODIPY TMR-alkyne derivative with a 10-fold decrease in potency compared to 8RK64.[1][6] |
| 9RK87 | UCHL1 | 0.44 µM | A rhodamine110-alkyne probe, nearly as potent as its azide (B81097) precursor.[1][6] |
| 8RK64 | UCHL1 | 0.32 µM | Azide precursor to this compound.[1][3] |
Experimental Protocols
Protocol 1: In-Cell Labeling of Active UCHL1 with this compound
This protocol describes the labeling of active UCHL1 in cultured cells, followed by lysis and preparation for SDS-PAGE analysis.
Materials and Reagents:
-
Cultured cells expressing UCHL1 (e.g., HEK293T, A549, MDA-MB-436)[1][2]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
4X Laemmli sample buffer (without β-mercaptoethanol or DTT)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.
-
Probe Incubation: Treat the cells with 5 µM this compound in complete culture medium.[1][2] Incubate for 24 hours under standard cell culture conditions.[1][2]
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay.
-
Sample Preparation for SDS-PAGE:
Protocol 2: SDS-PAGE and Fluorescent Detection of this compound-Labeled Proteins
This protocol outlines the electrophoretic separation and subsequent fluorescent imaging of proteins labeled with this compound.
Materials and Reagents:
-
This compound-labeled protein samples (from Protocol 1)
-
Precast or hand-cast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Fluorescence imaging system with appropriate filters for BODIPY FL (Excitation/Emission: ~505/513 nm)
Procedure:
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load the prepared protein samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Fluorescent Imaging:
-
Carefully remove the gel from the cassette.
-
Place the gel on the imaging surface of a fluorescence scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the BODIPY FL fluorophore. A clear band should be visible at approximately 25.5 kDa, corresponding to UCHL1 labeled with this compound.[1][2]
-
-
(Optional) Total Protein Staining: After fluorescent imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to serve as a loading control.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and SDS-PAGE analysis.
Caption: UCHL1 activity and inhibition by the this compound probe.
Caption: Logical flow for interpreting this compound SDS-PAGE results.
Data Interpretation and Considerations
-
Specificity: The primary band of interest when using this compound is expected at ~25.5 kDa, corresponding to the molecular weight of UCHL1.[1][2] However, it is important to note that this compound has been shown to have off-target activity, notably with PARK7 (also known as DJ-1), a protein with a similar molecular weight that can be co-labeled.[7] Therefore, additional validation using techniques such as Western blotting with specific antibodies for UCHL1 and PARK7, or the use of UCHL1 knockdown/knockout cell lines, is recommended for unambiguous identification of the labeled protein.[1][2]
-
Activity-Dependent Labeling: The intensity of the fluorescent band is proportional to the amount of active UCHL1 in the sample. The probe binds to the active-site cysteine; therefore, catalytically inactive mutants of UCHL1 will not be labeled.[1][3] This allows for the specific assessment of the active enzyme pool.
-
Loading Controls: To ensure accurate relative quantification between different samples, it is essential to include a reliable loading control. This can be achieved by post-staining the gel for total protein (e.g., with Coomassie) or by performing a parallel Western blot for a housekeeping protein (e.g., GAPDH).[1][2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No fluorescent band observed | Insufficient UCHL1 expression; Inactive UCHL1; Probe degradation. | Use a cell line known to express high levels of UCHL1; Ensure the probe has been stored correctly and is not expired; Verify UCHL1 expression by Western blot. |
| High background fluorescence | Incomplete removal of unbound probe; Insufficient washing. | Ensure thorough washing of cells with PBS before lysis; Consider including a wash step for the gel in PBS before imaging. |
| Multiple fluorescent bands | Off-target labeling; Protein degradation. | Confirm the identity of the primary band with a UCHL1 antibody; Ensure the use of fresh lysis buffer with protease inhibitors.[7] |
| Smearing of fluorescent bands | Sample overloading; Inappropriate gel percentage. | Reduce the amount of protein loaded per well; Use a gradient gel or a gel with a more appropriate acrylamide (B121943) percentage for the protein size. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes for Imaging 8RK59 with Fluorescence Microscopy
References
- 1. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. scbt.com [scbt.com]
- 10. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying UCHL1 in Cancer Cell Lines using 8RK59
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorescent probe 8RK59 to investigate the function and activity of Ubiquitin C-terminal Hydrolase L1 (UCHL1) in cancer cell lines. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to UCHL1 and this compound
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitinating enzyme with a dual role in cancer, acting as both a tumor promoter and a suppressor depending on the cellular context.[1] It is involved in various cellular processes, including cell proliferation, invasion, and metastasis, primarily through the regulation of protein stability.[1] Key signaling pathways influenced by UCHL1 include the PI3K/Akt and p53 pathways.[1][2]
This compound is a potent, cell-permeable, fluorescent small-molecule probe designed to specifically target and label active UCHL1.[3][4] It forms a covalent bond with the active site cysteine (C90) of UCHL1, allowing for the direct visualization and quantification of active UCHL1 in vitro and in live cells.[2][3] It is important to note that this compound has been shown to have an off-target, PARK7, which should be considered when designing and interpreting experiments.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its interaction with UCHL1.
| Parameter | Value | Cell Lines/System | Reference |
| This compound IC50 for UCHL1 | ~1 µM | In vitro biochemical assay | [4] |
| 8RK64 IC50 for UCHL1 | 0.32 µM | In vitro biochemical assay | [3] |
| 8RK64 IC50 for UCHL3 | 216 µM | In vitro biochemical assay | [3] |
| 8RK64 IC50 for UCHL5 | >1 mM | In vitro biochemical assay | [3] |
| Working Concentration | 5 µM | HEK293T, A549, MDA-MB-436, SKBR7 | [3] |
| Incubation Time | 24 hours | HEK293T, A549, MDA-MB-436, SKBR7 | [3] |
Experimental Protocols
Herein are detailed protocols for studying UCHL1 in cancer cell lines using this compound.
Protocol 1: In-Cell UCHL1 Activity Profiling using this compound
This protocol describes how to label and visualize active UCHL1 in cancer cell lines using this compound.
Materials:
-
Cancer cell lines of interest (e.g., A549, MDA-MB-436, SKBR7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6RK73 (optional, as a pre-treatment control)
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Anti-UCHL1 antibody
-
Anti-PARK7 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Secondary antibodies
-
Chemiluminescence substrate
Workflow Diagram:
Workflow for in-cell UCHL1 activity profiling with this compound.
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with 5 µM this compound in complete medium for 24 hours.[3]
-
Controls:
-
Vehicle Control: Treat cells with an equivalent volume of DMSO.
-
Pharmacological Control (Optional): Pre-treat cells with 5 µM 6RK73 for 4 hours before adding this compound to demonstrate the signal is dependent on UCHL1 activity.[3]
-
Genetic Control: Use cells with stable or transient knockdown of UCHL1 (shRNA or siRNA) to confirm target specificity.[3]
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Crucially, do not boil the samples or add reducing agents (e.g., β-mercaptoethanol, DTT) as this will disrupt the this compound-UCHL1 complex. [3]
-
-
SDS-PAGE and Fluorescence Scanning:
-
Separate the protein lysates on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for BodipyFL (e.g., 488 nm excitation, 520 nm emission). A band at ~25 kDa should correspond to this compound-labeled UCHL1.[3]
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against UCHL1, PARK7, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence substrate. This will confirm the identity of the fluorescent band and assess total protein levels.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of UCHL1 inhibition on cancer cell viability using a standard MTT assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or other UCHL1 inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Workflow Diagram:
Workflow for MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or other UCHL1 inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol details the investigation of the PI3K/Akt pathway, a known downstream target of UCHL1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-cyclin B1, anti-UCHL1, and a loading control antibody.
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, cyclin B1, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of UCHL1 inhibition on Akt activation.
UCHL1 Signaling Pathways in Cancer
UCHL1's role in cancer is multifaceted, influencing several key signaling pathways.
Oncogenic Role of UCHL1:
In many cancers, UCHL1 acts as an oncogene by promoting cell survival, proliferation, and invasion. This is often mediated through the activation of the PI3K/Akt pathway. UCHL1 can deubiquitinate and stabilize key components of this pathway, leading to increased Akt phosphorylation and downstream signaling.
Oncogenic signaling of UCHL1.
Tumor Suppressive Role of UCHL1:
Conversely, in some contexts, UCHL1 can function as a tumor suppressor. This is often linked to its ability to stabilize the tumor suppressor protein p53. By deubiquitinating and preventing the degradation of p53, UCHL1 can promote cell cycle arrest and apoptosis.
Tumor suppressive signaling of UCHL1.
Troubleshooting
-
No or weak this compound signal: Ensure that the cell line expresses sufficient levels of active UCHL1. Confirm that samples were not boiled or exposed to reducing agents.
-
High background fluorescence: Optimize washing steps and ensure the use of a high-quality imaging system.
-
Off-target effects: To confirm that the observed effects are due to UCHL1 inhibition, use genetic knockdown (siRNA/shRNA) of UCHL1 as a control. If studying pathways where PARK7 is also implicated, consider using a more selective UCHL1 inhibitor if available, or validate findings with PARK7 knockdown.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing during the solubilization step.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to elucidate the role of UCHL1 in various cancer cell lines, contributing to a better understanding of its function and its potential as a therapeutic target.
References
- 1. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application of 8RK59 in High-Throughput Screening for UCHL1 Inhibitors
Application Note & Protocol
Introduction
Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) highly expressed in neuronal tissues and implicated in various cellular processes.[1][2] Dysregulation of UCHL1 activity is associated with neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as various cancers.[1][2][3] This has made UCHL1 an attractive therapeutic target for drug discovery. High-throughput screening (HTS) is a critical methodology for identifying novel small-molecule inhibitors of UCHL1. 8RK59 is a potent, cell-permeable, activity-based probe that covalently binds to the active site cysteine of UCHL1.[1][4][5] This probe is conjugated to a Bodipy fluorophore, enabling the direct visualization and quantification of active UCHL1.[1][4][5] This application note provides a detailed protocol for the use of this compound in a high-throughput screening campaign to identify and characterize inhibitors of UCHL1.
Principle of the Assay
The HTS assay described here is a competitive binding assay. Potential inhibitors are pre-incubated with UCHL1, after which the fluorescent activity-based probe this compound is added. If a test compound inhibits UCHL1, it will prevent the covalent binding of this compound to the enzyme's active site. The level of UCHL1 inhibition is therefore inversely proportional to the measured fluorescence signal. This allows for the rapid screening of large compound libraries to identify potential UCHL1 inhibitors.
Data Presentation
The inhibitory activity of this compound and its parent compounds against UCHL1 has been previously characterized. This data is crucial for establishing assay parameters and for use as a positive control.
| Compound | Target | IC50 (µM) | Notes |
| This compound | UCHL1 | ~1 | A BodipyFL-conjugated, activity-based probe.[4][5][6] |
| 6RK73 | UCHL1 | 0.23 | A potent and selective UCHL1 inhibitor.[1] |
| 8RK64 | UCHL1 | 0.32 | Azide-containing precursor to this compound.[1][2] |
| 9RK15 | UCHL1 | >10 | A BodipyTMR-conjugated probe with decreased potency.[1] |
| 9RK87 | UCHL1 | 0.44 | A rhodamine110-conjugated probe.[1] |
| LDN-57444 | UCHL1 | 0.88 | A known reversible UCHL1 inhibitor, can be used as a comparator.[1] |
Experimental Protocols
Materials and Reagents
-
Recombinant human UCHL1 protein
-
This compound fluorescent probe (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds library (solubilized in DMSO)
-
Positive control inhibitor (e.g., 6RK73)
-
Negative control (DMSO)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
High-Throughput Screening Protocol for UCHL1 Inhibitors
-
Compound Plating:
-
Dispense 100 nL of test compounds from the library into the wells of a 384-well assay plate using an acoustic liquid handler.
-
For control wells, dispense 100 nL of DMSO (negative control) or a known UCHL1 inhibitor such as 6RK73 (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of recombinant UCHL1 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Dispense 10 µL of the UCHL1 solution into each well of the assay plate containing the test compounds.
-
-
Inhibitor Pre-incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30 minutes to allow the test compounds to bind to UCHL1.
-
-
Probe Addition:
-
Prepare a working solution of this compound in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 µM for a final concentration of 1 µM).
-
Dispense 10 µL of the this compound solution to all wells of the assay plate.
-
-
Labeling Reaction:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the covalent labeling of active UCHL1 by this compound.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the BodipyFL fluorophore (e.g., Ex/Em = 485/520 nm).
-
Data Analysis
-
Normalization:
-
The data from the screening plate should be normalized to the controls. The average fluorescence signal from the negative control wells (DMSO only) represents 0% inhibition, and the average signal from the positive control wells (e.g., 6RK73) represents 100% inhibition.
-
The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Identification:
-
A "hit" is defined as a compound that produces a percent inhibition value above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Confirmation:
-
Confirmed hits should be further evaluated in dose-response experiments to determine their IC50 values. A serial dilution of the hit compound is prepared and tested in the same assay format to generate a dose-response curve.
-
Visualizations
UCHL1 Signaling Pathway in Disease
UCHL1 plays a complex role in cellular signaling, with its dysregulation implicated in both neurodegenerative diseases and cancer. In cancer, UCHL1 has been shown to promote cell invasion by activating the Akt signaling pathway.[7] In neurodegenerative contexts, loss of UCHL1 function can lead to the accumulation of misfolded proteins and neuronal cell death.
Caption: UCHL1's dual role in cancer and neurodegeneration.
Experimental Workflow for HTS of UCHL1 Inhibitors
The high-throughput screening process follows a logical sequence of steps from compound plating to data analysis to identify potential UCHL1 inhibitors.
Caption: High-throughput screening workflow for UCHL1 inhibitors.
Conclusion
The fluorescent activity-based probe this compound provides a robust and sensitive tool for the high-throughput screening of UCHL1 inhibitors. Its covalent binding mechanism and bright fluorophore allow for a simple and direct measurement of UCHL1 activity in a competitive assay format. This application note and the provided protocols offer a comprehensive guide for researchers and drug discovery professionals to establish and execute HTS campaigns aimed at identifying novel modulators of UCHL1 for therapeutic development.
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Life and death in the trash heap: the ubiquitin proteasome pathway and UCHL1 in brain aging, neurodegenerative disease and cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8RK59 Labeling in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8RK59 is a selective, cell-permeable, activity-based fluorescent probe designed to target the deubiquitinating enzyme (DUB) Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1, also known as PGP9.5 or PARK5, is highly expressed in neurons and constitutes a significant portion of the total brain protein.[1][2][3][4] This enzyme plays a critical role in the ubiquitin-proteasome system by generating free monomeric ubiquitin, a process essential for neuronal health.[3] Dysregulation of UCHL1 activity has been implicated in several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a key target for research and drug development.[1][2][3] The this compound probe covalently binds to the active-site cysteine of UCHL1, providing a direct readout of the enzyme's activity in live cells.[1][2] These application notes provide a comprehensive, step-by-step guide for utilizing this compound to label and visualize active UCHL1 in primary neuron cultures.
UCHL1 Signaling Pathway
UCHL1 is a key regulator of ubiquitin homeostasis within neurons. Its primary function is to hydrolyze ubiquitin from small substrates, ensuring a sufficient pool of free ubiquitin for various cellular processes, including protein degradation via the proteasome. Disruption of UCHL1 activity can lead to an accumulation of ubiquitinated proteins and a depletion of free ubiquitin, contributing to cellular stress and neurodegeneration.
Quantitative Data Summary
The following table summarizes the known quantitative data for the this compound probe. Researchers are encouraged to determine optimal concentrations and assess cytotoxicity for their specific primary neuron culture system.
| Parameter | Value | Cell Type/System | Notes |
| IC₅₀ for UCHL1 | ~1 µM | In vitro | Indicates the concentration for 50% inhibition of UCHL1 activity. |
| Recommended Starting Concentration | 5 µM | HEK293T cells, Zebrafish embryos | This concentration has been shown to be effective for labeling in previous studies.[1][2][5] Optimization may be required for primary neurons. |
| Incubation Time | 16-24 hours | Cell lines | Longer incubation times may be necessary for optimal signal, but should be balanced with potential cytotoxicity.[6] |
| Major Off-Target | PARK7/DJ1 | Proteomics | This compound has been shown to also label PARK7, which should be considered when interpreting results.[7] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary cortical neurons from embryonic mice, adapted for live-cell imaging.[5][6]
Materials:
-
Glass-bottom imaging dishes
-
Poly-L-lysine (PLL)
-
Borate buffer
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Attachment Media (MEM with horse serum, sodium pyruvate, and glucose)
-
Maintenance Media (Neurobasal with GlutaMAX, Penicillin/Streptomycin, B-27, and glucose)
-
AraC (to inhibit glial proliferation)
Procedure:
-
Dish Coating: The day before dissection, coat glass-bottom imaging dishes with 100 µg/mL PLL in sterile water and incubate overnight at 37°C.
-
Dissection:
-
Isolate cortices from mouse embryos (E15.5) in ice-cold HBSS.
-
Remove meninges and digest the tissue with 0.25% Trypsin.
-
-
Cell Plating:
-
Triturate the digested tissue to create a single-cell suspension.
-
Count the cells and plate them onto the PLL-coated dishes in Attachment Media. A common plating density is 350 cells/mm².[1]
-
-
Cell Culture:
-
After 5 hours, replace the Attachment Media with Maintenance Media.
-
On the following day, add AraC to the culture to limit the growth of non-neuronal cells.
-
Maintain the cultures at 37°C and 5% CO₂ for at least 7-10 days before labeling to allow for mature neuronal development.
-
Protocol 2: this compound Labeling of Primary Neurons
This protocol details the steps for labeling active UCHL1 in established primary neuron cultures with this compound.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound fluorescent probe
-
DMSO (for stock solution)
-
Live-cell imaging medium (e.g., pre-warmed Maintenance Media without phenol (B47542) red)
-
Confocal or fluorescence microscope with appropriate filter sets for the this compound fluorophore (e.g., BODIPY FL)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 5 µM is recommended.[1][2][5]
-
Labeling:
-
Remove the culture medium from the primary neurons.
-
Gently add the this compound-containing labeling medium to the cells.
-
Incubate the neurons for 16-24 hours at 37°C and 5% CO₂.
-
-
Washing:
-
After incubation, gently remove the labeling medium.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the neurons.
-
Image the labeled neurons using a confocal or high-resolution fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
-
Protocol 3: Assessment of this compound Cytotoxicity
It is crucial to assess the potential cytotoxicity of this compound at the concentrations used for labeling. This can be done using standard viability assays.
Materials:
-
Primary neuron cultures
-
This compound probe
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or MTS assay kit
-
Plate reader
Procedure (LDH Assay Example):
-
Plate primary neurons in a 96-well plate.
-
Treat the neurons with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for the same duration as the labeling protocol (16-24 hours).
-
Include a vehicle control (DMSO) and a positive control for maximal LDH release (lysis buffer provided with the kit).
-
After incubation, collect the culture medium.
-
Perform the LDH assay according to the manufacturer's instructions by measuring the LDH released into the medium.
-
Calculate the percentage of cytotoxicity for each concentration relative to the controls.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from primary neuron culture to data analysis.
References
- 1. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. static.yanyin.tech [static.yanyin.tech]
- 6. Primary neuron culture for live imaging of axonal cargoes [protocols.io]
- 7. m.youtube.com [m.youtube.com]
Application Note and Protocols for Identifying UCHL1 Interactors Using 8RK59-Based Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for utilizing the activity-based probe 8RK59 and its biotinylated analogue to identify interactors of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer, making the characterization of its protein-protein interactions crucial for understanding its function and for therapeutic development.[1][2][3][4][5] The protocols outlined herein describe the use of a chemical proteomics approach, combining affinity pull-down assays with mass spectrometry to isolate and identify UCHL1 binding partners in a cellular context.
Introduction to UCHL1 and this compound
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and the neuroendocrine system.[4] It plays a critical role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers, thereby maintaining the cellular pool of free ubiquitin.[3][4][6] Dysregulation of UCHL1 activity has been linked to several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, as well as to the progression of certain cancers.[1][2][4]
This compound is a potent and cell-permeable activity-based probe designed to specifically target and covalently modify the active-site cysteine of UCHL1.[1][7][8] It is synthesized by coupling a BodipyFL-alkyne to the azide (B81097) of its parent inhibitor, 8RK64, via copper(I)-mediated click chemistry.[1][7][8] This probe allows for the visualization and monitoring of UCHL1 activity in living cells.[1][7] For the identification of interacting proteins, biotinylated versions of the core inhibitor, such as 11RK72 and 11RK73, are employed in pull-down assays coupled with mass spectrometry.[1][9] This chemical proteomics strategy enables the capture and subsequent identification of UCHL1 and its associated protein complexes.
Principle of the Method
The identification of UCHL1 interactors using a biotinylated this compound analogue involves a multi-step process. A biotinylated activity-based probe, which covalently binds to the active site of UCHL1, is incubated with cell lysate. This probe-bound UCHL1 and its interacting partners are then captured using streptavidin- or neutravidin-coated beads. After stringent washing steps to remove non-specific binders, the protein complexes are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key off-target of this compound-based probes is PARK7 (also known as DJ-1), which should be considered during data analysis.[1][10]
Experimental Workflow Diagram
Caption: Workflow for identifying UCHL1 interactors using a biotinylated probe.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells (or other cell line with high UCHL1 expression, e.g., A549, MDA-MB-436).[1][9]
-
Biotinylated Probe: 11RK73 (biotinylated 8RK64 with a PEG spacer).[1][9]
-
Control: DMSO, Biotin-alkyne.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: As per manufacturer's recommendations for affinity beads, e.g., PBS with 0.1% Tween-20.
-
Elution Buffer: SDS-PAGE sample buffer (e.g., NuPAGE LDS sample buffer).[11]
-
Beads: Neutravidin-coated agarose (B213101) beads.
-
Reagents for Mass Spectrometry: Trypsin (MS-grade), dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA), formic acid, acetonitrile (B52724) (ACN).
Protocol 1: Cell Lysis and Protein Quantification
-
Culture HEK293T cells to 80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA protein assay.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
Protocol 2: Affinity Pull-Down of UCHL1 and Interactors
-
To 1 mg of total protein lysate, add the biotinylated probe (e.g., 11RK73) to a final concentration of 5 µM.
-
As controls, treat parallel lysates with DMSO or biotin-alkyne.
-
Incubate the lysates with the probe/controls for 2 hours at 4°C with gentle rotation.
-
Pre-wash neutravidin-coated beads with lysis buffer.
-
Add the pre-washed beads to the lysate and incubate for another 2 hours at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, aspirate all residual wash buffer.
Protocol 3: Sample Preparation for Mass Spectrometry
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add MS-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second extraction by adding 50 µL of 50% ACN/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first extract.
-
Dry the pooled peptides in a vacuum centrifuge.
-
-
Sample Clean-up:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides with 50% ACN/0.1% formic acid and dry again in a vacuum centrifuge.
-
Store the dried peptides at -80°C until LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
Resuspend the cleaned peptides in a buffer suitable for your LC-MS/MS system (e.g., 2% ACN/0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Process the raw MS data using a software suite like MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify proteins.
-
Perform label-free quantification using an algorithm such as intensity-based absolute quantification (iBAQ) to determine the relative abundance of identified proteins.[1][9]
-
Identify potential UCHL1 interactors by comparing the iBAQ values of proteins pulled down with the biotinylated probe to those from the DMSO and biotin-alkyne controls. True interactors should be significantly enriched in the probe sample.
Quantitative Data Presentation
The following table summarizes representative proteins identified in a pull-down experiment using a biotinylated 8RK64 analogue (11RK73) from HEK293T cell lysates. Data is presented as average intensity-based absolute quantification (iBAQ) values from three replicate experiments. Enrichment is calculated relative to the DMSO control.
| Protein | Gene Name | Average iBAQ (11RK73) | Average iBAQ (DMSO Control) | Enrichment (Fold Change) |
| Ubiquitin C-terminal hydrolase L1 | UCHL1 | 1.5 x 108 | Not Detected | > 1000 |
| Parkinson disease protein 7 | PARK7 | 5.0 x 107 | Not Detected | > 1000 |
| 14-3-3 protein zeta/delta | YWHAZ | 2.1 x 106 | 1.2 x 104 | 175 |
| Heat shock protein 90-alpha | HSP90AA1 | 1.8 x 106 | 2.5 x 104 | 72 |
| Tubulin beta chain | TUBB | 1.5 x 106 | 3.0 x 104 | 50 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 1.2 x 106 | 4.0 x 104 | 30 |
Note: This data is representative and compiled based on findings from published studies.[1][9][12] Actual results may vary depending on experimental conditions.
UCHL1 Signaling and Interaction Pathway
Caption: UCHL1's role in the ubiquitin pathway and its interaction with probes.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low yield of UCHL1 in pull-down | - Inefficient cell lysis- Low expression of UCHL1- Insufficient probe concentration or incubation time | - Optimize lysis buffer and procedure.- Use a cell line with confirmed high UCHL1 expression.- Titrate probe concentration and increase incubation time. |
| High background of non-specific proteins | - Insufficient washing- Hydrophobic interactions with beads- Aggregation of proteins | - Increase the number and stringency of wash steps.- Add a non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers.- Ensure lysate is well-clarified. |
| Identification of known non-interactors (e.g., abundant cellular proteins) | - Non-specific binding to beads or probe | - Perform control pull-downs with beads alone and with a non-targeted biotinylated molecule.- Use stringent statistical analysis to differentiate specific interactors from background. |
| No or few interactors identified | - Interactors are low abundance- Interactions are transient or weak- Protein complexes dissociated during the procedure | - Increase the amount of starting material.- Consider in vivo cross-linking before cell lysis.- Use milder wash conditions. |
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting off-target effects of 8RK59
Welcome to the technical support center for 8RK59. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other common issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a fluorescent probe featuring a Bodipy moiety, designed as a potent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] It is intended for monitoring UCHL1 activity in living cells and zebrafish embryos.[1][2] this compound binds to the active-site cysteine (Cys90) of UCHL1, and has an IC50 value close to 1 μM.[1][3]
Q2: What are the known off-targets of this compound?
A2: The most well-characterized off-target of this compound is Parkinson's disease protein 7 (PARK7), also known as DJ-1.[2][3][4][5] Chemical proteomic experiments have shown that PARK7 can be labeled more prominently than UCHL1 in some contexts, indicating limited cellular selectivity.[3] In-gel fluorescence analyses have also revealed a prominent off-target band at approximately 60 kDa.[3]
Q3: Why is it crucial to consider off-target effects when using this compound?
A3: Off-target effects, where a compound interacts with proteins other than its intended target, can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[6] Given that this compound has known off-targets, it is essential to perform control experiments to ensure that the observed biological effects are due to the inhibition of UCHL1 and not an off-target.
Q4: Can the off-target effects of this compound be beneficial?
A4: In some instances, the off-target activity of a compound can contribute to its overall effect through a phenomenon known as polypharmacology.[6] However, when using this compound as a specific probe for UCHL1, any off-target activity is generally considered a confounding factor that needs to be carefully controlled for.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected or paradoxical cellular phenotype observed after treatment with this compound.
-
Question: I am using this compound to inhibit UCHL1, but I am observing a cellular phenotype that is inconsistent with the known functions of UCHL1. What could be the cause?
-
Answer: This is a strong indicator of a potential off-target effect. The observed phenotype could be due to the inhibition of PARK7 or other unknown off-targets.[3] It is also possible that the inhibition of UCHL1 is causing indirect downstream effects or feedback on other signaling pathways.[6][7]
| Potential Cause | Recommended Action |
| Inhibition of off-target PARK7 | Validate your findings using a genetic approach, such as siRNA or CRISPR/Cas9 to specifically knock down UCHL1.[6] If the phenotype from the genetic knockdown matches the phenotype from this compound treatment, it supports an on-target effect. |
| Inhibition of an unknown off-target | Use a structurally unrelated UCHL1 inhibitor to see if the phenotype is replicated.[6] If a different inhibitor produces the same result, it is more likely to be an on-target effect. |
| High compound concentration | Perform a dose-response analysis to determine the lowest effective concentration of this compound that inhibits UCHL1 without causing excessive toxicity or off-target effects.[6] |
| Indirect pathway cross-talk | Map the known signaling pathways of both UCHL1 and PARK7 to identify potential areas of cross-talk that could explain the observed phenotype. |
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Question: My cells are dying at concentrations of this compound where I expect to see specific inhibition of UCHL1. Is this expected?
-
Answer: While high concentrations of any compound can induce toxicity, excessive cell death at low concentrations may suggest potent off-target effects on proteins essential for cell survival.[6]
| Potential Cause | Recommended Action |
| Off-target toxicity | Titrate the inhibitor concentration to find a window between the IC50 for UCHL1 and the concentration that induces toxicity.[6] Analyze apoptosis markers, such as Annexin V staining or caspase-3 cleavage, to confirm if the cell death is apoptotic.[6] |
| Cell line sensitivity | The specific cell line you are using may be particularly sensitive to the inhibition of UCHL1 or one of its off-targets. Test this compound in a different cell line to see if the toxicity is consistent. |
Issue 3: Discrepancy between biochemical assay and cell-based assay results.
-
Question: this compound shows potent inhibition of UCHL1 in my biochemical assays, but its effect in cell-based assays is much weaker. Why is this happening?
-
Answer: This is a common issue that can be attributed to several factors related to the compound's properties within a cellular environment.
| Potential Cause | Recommended Action |
| Poor cell permeability | Although this compound is designed to penetrate living cells, its efficiency can vary between cell types.[1] Confirm cellular uptake, potentially by leveraging its fluorescent properties. |
| Inhibitor is a substrate for efflux pumps | Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil).[8] An increase in the potency of this compound would suggest it is being actively removed from the cells. |
| Low expression or activity of UCHL1 in the cell line | Use Western blotting to verify the expression and activity status of UCHL1 in your chosen cell model.[8] If the target is not present or inactive, select a more appropriate cell line. |
Data Summary
Inhibitory Activity and Off-Target Profile
| Compound | Primary Target | IC50 | Known Off-Targets | Reference |
| This compound | UCHL1 | ~1 µM | PARK7, unknown ~60 kDa protein | [1][3] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Genetic Knockdown
Objective: To determine if the observed phenotype from this compound treatment is a result of UCHL1 inhibition.
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Transfection/Transduction: Introduce siRNA or a CRISPR/Cas9 system targeting UCHL1 into the cells. Include appropriate negative controls (e.g., non-targeting siRNA, empty vector).
-
Target Knockdown Verification: After 48-72 hours, harvest a subset of cells to verify the knockdown of UCHL1 protein levels via Western blot analysis.
-
Phenotypic Assay: In parallel, treat a separate set of cells with this compound at a pre-determined effective concentration and a vehicle control (e.g., DMSO).
-
Comparison: Perform your phenotypic assay of interest (e.g., cell viability, protein phosphorylation, gene expression) on both the genetically knocked-down cells and the this compound-treated cells.
-
Analysis: If the phenotype observed in the UCHL1 knockdown cells is consistent with the phenotype in the this compound-treated cells, it provides strong evidence for an on-target effect.
Protocol 2: Western Blot Analysis for UCHL1 and PARK7
Objective: To assess the expression levels of the primary target (UCHL1) and the major off-target (PARK7) in your cell model.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UCHL1, PARK7, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Visualizations
Caption: A workflow for distinguishing on-target from off-target effects of this compound.
Caption: The signaling context of this compound, showing both on-target and known off-target pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimizing 8RK59 concentration for live cell labeling
<_
Technical Support Center: 8RK59 Live Cell Mitochondrial Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the use of the this compound probe for live cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it label?
A1: this compound is a novel, cell-permeant fluorescent probe designed for labeling mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential.
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has a maximum excitation wavelength of 633 nm and a maximum emission wavelength of 650 nm, placing it in the far-red spectrum. This helps to minimize phototoxicity and reduce interference from cellular autofluorescence.[1]
Q3: What is the recommended starting concentration for this compound?
A3: We recommend a starting concentration of 100 nM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the best concentration for your specific experiment.[2][3][4]
Q4: How long should I incubate my cells with this compound?
A4: A typical incubation time is 15-30 minutes at 37°C. This can be optimized along with the concentration to achieve the best signal-to-noise ratio.
Q5: Is a wash step required after incubation?
A5: Yes, after labeling your sample with this compound, it is recommended to wash the cells 2-3 times with a buffered saline solution, such as PBS, or a specialized imaging medium like Gibco FluoroBrite DMEM.[2][5] This will help remove any unbound probe and reduce background fluorescence.[2]
Troubleshooting Guide
This guide addresses common issues encountered during live cell labeling with this compound.
Problem 1: Weak or No Signal
Q: I am not seeing any fluorescent signal after labeling my cells.
A: There are several potential causes for a weak or absent signal:
-
Suboptimal Probe Concentration: The concentration of this compound may be too low. It is crucial to perform a titration to find the optimal dye concentration for your specific experimental conditions.[2][6]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex/Em: ~633/650 nm).
-
Low Mitochondrial Membrane Potential: this compound accumulation is dependent on the mitochondrial membrane potential. If your cells are unhealthy or have been treated with a mitochondrial depolarizing agent, the signal will be significantly reduced.
-
Cell Health: Ensure your cells are healthy and in the log phase of growth before labeling. Unhealthy cells may not retain the probe effectively.
Problem 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to see the mitochondrial staining.
A: High background can obscure your signal. Here are some common causes and solutions:
-
Excessive Probe Concentration: Using too high a concentration of this compound is a common cause of high background.[7] Perform a titration to find the lowest concentration that still provides a bright, specific signal.[2]
-
Inadequate Washing: Unbound probe that remains in the imaging medium will contribute to background fluorescence. Ensure you are washing the cells 2-3 times after incubation.[2]
-
Imaging Medium: Standard cell culture media containing components like phenol (B47542) red and vitamins can be highly fluorescent and increase background.[1][8] For imaging, switch to an optically clear buffered saline solution or a specialized low-background imaging medium.[2][5]
-
Imaging Dish: Plastic-bottom dishes can autofluoresce.[2] For best results, use glass-bottom dishes or plates designed for microscopy.[1][2]
Problem 3: Phototoxicity and Cell Death
Q: My cells appear stressed, are bleaching quickly, or are dying during imaging.
A: Phototoxicity is a common issue in live-cell imaging where the excitation light can damage the cells.[9][10][11] Here’s how to minimize it:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal.[11][12] Modern LED light sources offer better control over intensity compared to older lamp-based systems.[12]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera to capture a clear image.[11]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions to give cells time to recover.
-
Optimize Probe Concentration: Using a lower, optimized concentration of this compound can help reduce the generation of reactive oxygen species upon illumination.[13]
-
Use a Far-Red Probe: this compound is a far-red probe, which is inherently less phototoxic than shorter wavelength probes.[12]
-
Maintain Cell Health: Ensure cells are in a healthy environment (37°C, 5% CO2) throughout the imaging experiment using a stage-top incubator.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes a titration experiment to find the ideal probe concentration for your specific cell type and imaging system.
-
Cell Seeding: Plate your cells on a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your preferred imaging buffer (e.g., pre-warmed, serum-free medium without phenol red). A suggested range is 10 nM, 50 nM, 100 nM, 250 nM, and 500 nM.
-
Labeling: Remove the culture medium from the cells and add the different concentrations of the this compound labeling solution.
-
Incubation: Incubate the cells for 20 minutes at 37°C.
-
Washing: Gently wash the cells three times with fresh, pre-warmed imaging buffer.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for this compound. Use consistent acquisition settings (e.g., light intensity, exposure time) for all concentrations.
-
Analysis:
-
Qualitative: Visually inspect the images for bright, specific mitochondrial staining with low background.
-
Quantitative: Measure the average fluorescence intensity of the mitochondria and a background region in each image to calculate the signal-to-noise ratio.
-
Cell Viability: Assess cell morphology and consider performing a viability assay (e.g., with a live/dead stain) to check for cytotoxicity at higher concentrations.[14]
-
-
Selection: Choose the lowest concentration that provides the best signal-to-noise ratio without inducing visible signs of cytotoxicity.[7]
Data Presentation
Table 1: Example Titration Data for this compound in HeLa Cells
| This compound Concentration (nM) | Signal-to-Noise Ratio (S/N) | Cell Viability (%) | Observations |
| 10 | 3.5 ± 0.4 | >98% | Weak mitochondrial signal. |
| 50 | 12.1 ± 1.1 | >98% | Good mitochondrial signal, low background. |
| 100 | 18.5 ± 1.5 | >98% | Optimal: Bright signal, very low background. |
| 250 | 19.2 ± 1.8 | 95% | Bright signal, slightly increased background. |
| 500 | 19.8 ± 2.0 | 88% | Saturated signal, high background, some cell rounding. |
Visualizations
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound probe concentration.
Troubleshooting Flowchart for Common Imaging Issues
Caption: A decision tree for troubleshooting common live cell imaging problems.
Hypothetical Mechanism of this compound Action
Caption: Proposed mechanism of this compound accumulation in mitochondria.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 6. biotium.com [biotium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. coolled.com [coolled.com]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 14. pubs.aip.org [pubs.aip.org]
how to minimize background fluorescence with 8RK59
Technical Support Center: 8RK59 Probe
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the this compound probe, with a focus on minimizing background fluorescence to ensure high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, cell-permeable activity-based probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2] It is labeled with a BodipyFL fluorophore, which allows for the detection and monitoring of UCHL1 activity in live cells and in vivo models like zebrafish embryos through fluorescence imaging and immunofluorescence (IF) staining.[1][3] The probe binds covalently to the active-site cysteine of UCHL1, enabling the assessment of enzyme activity rather than just protein expression levels.[2]
Q2: I am observing high background fluorescence in my experiment with this compound. What are the common causes?
High background fluorescence in experiments using fluorescent probes like this compound can be broadly categorized into two main sources: autofluorescence from the sample itself and non-specific binding of the fluorescent probe or antibodies.[4][5][6]
-
Autofluorescence: This is the natural fluorescence emitted by various biological molecules within the cells or tissue, such as collagen, elastin, NADH, and lipofuscin.[4][7][8] The use of aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[4][7]
-
Non-Specific Staining: This occurs when the this compound probe or the primary/secondary antibodies in an immunofluorescence protocol bind to unintended targets.[6][9] Common causes include suboptimal probe or antibody concentrations, insufficient blocking, or inadequate washing steps.[5][6][10]
Q3: How can I determine if the background I'm seeing is autofluorescence or non-specific staining?
To identify the source of the background, it is crucial to include proper controls in your experiment. A key control is an "unstained" sample that goes through all the experimental steps (e.g., fixation, permeabilization) but is not treated with the this compound probe or any antibodies.[4][11] If you observe fluorescence in this control sample when viewed under the microscope, it indicates the presence of autofluorescence.[6] If the unstained control is clean but a "secondary antibody only" control (for IF) shows signal, it points to non-specific binding of the secondary antibody.[6]
Troubleshooting Guides
Guide 1: Minimizing Autofluorescence
Autofluorescence can obscure the specific signal from this compound. Here are several strategies to mitigate it:
-
Choice of Fixative: Aldehyde fixatives can increase autofluorescence.[7] If compatible with your experimental goals, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[4][12] If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.[7]
-
Chemical Quenching: After fixation with aldehydes, you can treat your samples with a quenching agent. Sodium borohydride (B1222165) is a common choice for reducing fixative-induced autofluorescence.[4][7]
-
Commercial Reagents: Several commercially available reagents, such as Sudan Black B, are effective at quenching autofluorescence, particularly from lipofuscin.[7][13]
-
Spectral Separation: Since most autofluorescence occurs in the blue-to-green region of the spectrum (350-550 nm), choosing fluorophores that emit in the far-red region can help.[4][12] While this compound is a green-emitting BodipyFL probe, this is a key consideration for multiplexing experiments.
Table 1: Common Autofluorescence Quenching Agents
| Agent | Target | Typical Concentration | Incubation Time | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 0.1 - 1 mg/mL in PBS | 10-30 minutes | Prepare fresh. Can cause sample detachment. |
| Sudan Black B | Lipofuscin | 0.1 - 0.3% in 70% ethanol | 10-20 minutes | Can introduce its own fluorescence in the far-red spectrum.[7] |
| Ammonium Chloride | General quenching | 50 mM in PBS | 10 minutes | A gentle quenching agent. |
Guide 2: Reducing Non-Specific Background Staining
Controlling non-specific binding is critical for achieving a high signal-to-noise ratio.
-
Optimize Probe/Antibody Concentration: Using too high a concentration of the this compound probe or antibodies can lead to non-specific binding.[6][10] It is essential to titrate these reagents to find the optimal concentration that provides a strong specific signal with minimal background.
-
Effective Blocking: Blocking non-specific binding sites is a crucial step. This is typically done before incubating with the probe or primary antibody.[14] The choice of blocking buffer can significantly impact the results.
-
Thorough Washing: Adequate washing after probe and antibody incubations is vital to remove unbound and loosely bound molecules.[10][14]
Table 2: Common Blocking Buffers for Immunofluorescence
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS with 0.1% Triton X-100 | Readily available, generally effective.[15] | Can contain contaminating IgGs that increase background. |
| Normal Serum | 5-10% in PBS/TBS with 0.1% Triton X-100 | Very effective at preventing non-specific antibody binding.[16] | Must match the species of the secondary antibody.[16][17] |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for some applications. | Not recommended for detecting phosphorylated proteins due to high casein content. |
| Commercial Blocking Buffers | Varies | Often protein-free or contain highly purified proteins for lower background.[16] | Can be more expensive. |
Experimental Protocols
Protocol: Staining Live Cells with this compound
This protocol provides a general workflow for labeling live cells with the this compound probe.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom plates) and grow to the desired confluency.
-
Pre-treatment (Optional): If using inhibitors or other treatments, apply them to the cells for the desired duration.
-
Probe Incubation:
-
Prepare a working solution of this compound in your cell culture medium. The optimal concentration should be determined empirically, but a starting point could be around 1-5 µM.[2]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time (e.g., 1-24 hours) at 37°C in a CO2 incubator.[2]
-
-
Washing:
-
Gently remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with live-cell fluorescence microscopy using appropriate filter sets for the BodipyFL fluorophore (Excitation/Emission ~505/513 nm).
-
Visualizations
Signaling Pathway and Probe Mechanism
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. researchgate.net [researchgate.net]
- 14. Tipps für die Optimierung von Immunfluoreszenzprotokollen: damit das beste Bild erzielt wird [sigmaaldrich.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
addressing 8RK59 cell permeability issues in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell permeability issues encountered with the UCHL1 inhibitor, 8RK59.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, fluorescently labeled small-molecule inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] It contains a BodipyFL dye, which allows for visualization of its uptake and distribution within live cells.[1][2] this compound acts by covalently binding to the active site cysteine (C90) of UCHL1, thereby inhibiting its deubiquitinating activity.[2][3] UCHL1 is an enzyme involved in the ubiquitin-proteasome system and has been implicated in various cellular processes, including apoptosis and cell cycle regulation.[4][5][6][7]
Q2: In which cell lines has this compound demonstrated cell permeability?
A2: this compound has been shown to penetrate and label UCHL1 in a variety of human cell lines, including:
-
HEK293T (Human Embryonic Kidney)[1]
-
A549 (Non-small cell lung cancer)[1]
-
SKBR7 (Breast adenocarcinoma)[1]
-
HeLa (Cervical cancer)
Q3: Are there known off-target effects of this compound?
A3: Yes, studies have identified Parkinson's disease-associated protein 7 (PARK7 or DJ-1) as a major off-target of this compound.[2] In-gel fluorescence analysis has also shown at least one other prominent off-target at approximately 60 kDa in cells, with a labeling efficiency similar to that of UCHL1.[1] Researchers should consider these off-target effects when interpreting experimental results.
Q4: How does the choice of fluorophore affect the cell permeability of UCHL1 probes?
A4: The choice of fluorophore is critical for the cell permeability of UCHL1 probes. Studies comparing different fluorescently labeled probes have shown that Bodipy dyes, such as the BodipyFL in this compound, are significantly more cell-permeable than rhodamine dyes.[2] This is an important consideration when designing or selecting fluorescent probes for intracellular studies.
Troubleshooting Guide: this compound Cell Permeability Issues
This guide addresses common issues and provides potential solutions for researchers experiencing poor cell permeability with this compound in their specific cell type.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no intracellular fluorescence of this compound observed. | 1. Sub-optimal compound concentration or incubation time. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Conduct a time-course experiment to identify the optimal incubation time for maximal uptake. |
| 2. Cell type-specific permeability barriers. | - Different cell lines have varying membrane compositions and efflux pump expression, which can affect compound uptake. - Consider using a different cell line known to be permissive to this compound (e.g., HEK293T, A549) as a positive control. | |
| 3. Efflux pump activity. | - Many cells express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules. - Co-incubate this compound with a known efflux pump inhibitor (e.g., verapamil) to see if intracellular accumulation increases.[9] | |
| 4. Incorrect filter settings on the fluorescence microscope. | - Ensure that the excitation and emission filters on your microscope are appropriate for the BodipyFL fluorophore (Excitation/Emission maxima ~505/513 nm). | |
| 5. Compound degradation. | - Ensure proper storage of the this compound stock solution (protect from light, store at the recommended temperature) to prevent degradation. | |
| High background fluorescence. | 1. Non-specific binding of the probe. | - Reduce the concentration of this compound. - Increase the number of wash steps after incubation with the probe. - Include a control with a non-fluorescent UCHL1 inhibitor to assess non-specific binding. |
| 2. Autofluorescence of the cells or medium. | - Image an unstained sample of your cells to determine the level of autofluorescence. - Use a phenol (B47542) red-free medium during imaging to reduce background fluorescence. | |
| Inconsistent results between experiments. | 1. Variation in cell health and density. | - Ensure that cells are healthy and in the logarithmic growth phase. - Seed cells at a consistent density for all experiments. |
| 2. Inconsistent incubation conditions. | - Maintain consistent temperature, CO2 levels, and incubation times across all experiments. |
Quantitative Data
Note: As of the last literature review, specific quantitative permeability coefficients (Papp) and cytotoxicity IC50 values for this compound across different cell lines have not been published. The tables below are provided as a template for researchers to populate with their own experimental data.
Table 1: Apparent Permeability (Papp) of this compound in Different Cell Lines
| Cell Line | Seeding Density (cells/cm²) | Incubation Time (min) | This compound Concentration (µM) | Papp (x 10⁻⁶ cm/s) |
| A549 | User-defined | User-defined | User-defined | To be determined |
| MDA-MB-436 | User-defined | User-defined | User-defined | To be determined |
| HEK293T | User-defined | User-defined | User-defined | To be determined |
| SKBR7 | User-defined | User-defined | User-defined | To be determined |
| Your Cell Line | User-defined | User-defined | User-defined | To be determined |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type (e.g., MTT, CellTiter-Glo) | Incubation Time (h) | IC50 (µM) |
| A549 | User-defined | User-defined | To be determined |
| MDA-MB-436 | User-defined | User-defined | To be determined |
| HEK293T | User-defined | User-defined | To be determined |
| SKBR7 | User-defined | User-defined | To be determined |
| Your Cell Line | User-defined | User-defined | To be determined |
Experimental Protocols
Protocol 1: Assessment of this compound Cell Permeability using a Transwell Assay
This protocol is adapted from general transwell permeability assays and is suitable for use with a fluorescent compound like this compound.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size) and companion plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the cells of interest onto the apical side of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days. Culture the cells until a tight monolayer is formed. The integrity of the monolayer can be assessed by measuring the transepithelial electrical resistance (TEER).
-
Preparation:
-
Prepare a working solution of this compound in assay buffer at the desired concentration (e.g., 5 µM).
-
Wash the cell monolayer twice with warm assay buffer.
-
-
Apical to Basolateral Permeability (A -> B):
-
Add the this compound working solution to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
-
Replace the collected volume with fresh, pre-warmed assay buffer.
-
-
Basolateral to Apical Permeability (B -> A) (Optional, for efflux assessment):
-
Add fresh assay buffer to the apical chamber.
-
Add the this compound working solution to the basolateral chamber.
-
At the same designated time points, collect a sample from the apical chamber.
-
Replace the collected volume with fresh, pre-warmed assay buffer.
-
-
Quantification:
-
Measure the fluorescence of the collected samples using a plate reader with excitation and emission wavelengths appropriate for BodipyFL.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the collected samples.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber.
-
-
Signaling Pathways and Workflows
UCHL1 Signaling Pathway in Apoptosis and Cell Cycle Regulation
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UCHL1 alleviates apoptosis in chondrocytes via upregulation of HIF-1α-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting UCHL1 Induces Cell Cycle Arrest in High-Risk Multiple Myeloma with t(4;14) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line MDA-MB-436 (CVCL_0623) [cellosaurus.org]
- 9. Permeability characteristics of endocrine-disrupting chemicals using an in vitro cell culture model, Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Microscopy
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with a low signal-to-noise ratio (SNR) in their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in fluorescence microscopy?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your labeled specimen) to the level of background noise.[1] A higher SNR indicates a clearer image where the features of interest are easily distinguishable from the background, while a low SNR results in a grainy or hazy image where the signal is obscured by noise.[2]
Q2: What are the primary sources of noise in fluorescence microscopy?
A2: Noise in fluorescence microscopy can be broadly categorized into two main types:
-
Photon Shot Noise: This is a fundamental type of noise that arises from the quantum nature of light.[3] It follows a Poisson distribution, meaning the noise increases with the signal intensity.[3][4] While it can't be eliminated, its relative effect is reduced by collecting more photons (i.e., a stronger signal).[4]
-
Detector Noise: This noise is introduced by the electronic components of the microscope's detector (e.g., a CCD camera or photomultiplier tube).[3][5] It includes:
-
Read Noise: An error introduced when the camera's electronics quantify the number of photons detected for each pixel.[4][6]
-
Dark Noise (or Dark Current): This is generated by the thermal energy within the detector, causing it to register a signal even in the absence of light.[1][5] Cooling the detector can reduce this type of noise.[6]
-
Q3: How does photobleaching affect my signal-to-noise ratio?
A3: Photobleaching is the irreversible destruction of fluorophores due to prolonged exposure to high-intensity excitation light.[7] This process reduces the number of photons your sample can emit, thereby decreasing your signal. As the signal weakens while the noise level remains relatively constant, the SNR decreases, leading to dimmer images over time.[8][9]
Q4: What is autofluorescence and how does it impact my results?
A4: Autofluorescence is the natural fluorescence emitted by biological materials (like cells and tissues) or by some fixatives like formalin and glutaraldehyde.[10][11] This inherent background signal can obscure the specific signal from your fluorescent labels, effectively reducing the signal-to-background ratio and making it difficult to distinguish your target.[10]
Troubleshooting Guide: Low Signal-to-Noise Ratio
Use the following question-and-answer guide to diagnose and resolve common issues leading to a poor SNR.
| Problem / Question | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal Antibody Concentration | Perform an antibody titration to find the optimal concentration that maximizes the signal while minimizing background.[12][13] For primary antibodies, a starting concentration around 1 µg/mL is often recommended.[12][13] |
| Poor Antibody Performance | Ensure your primary antibody is validated for immunofluorescence applications.[12] Use a positive control to confirm the antibody is working as expected.[13] | |
| Incompatible Secondary Antibody | Verify that the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[12][14] | |
| Photobleaching | Reduce the intensity and duration of the excitation light.[8][12] Use an anti-fade mounting medium and choose more photostable fluorophores.[12][15] | |
| Incorrect Microscope Settings | Ensure you are using the correct excitation and emission filters for your chosen fluorophores.[13] Optimize exposure time and gain settings to capture the signal without saturating the detector.[16] | |
| High Background | Non-Specific Antibody Binding | Increase the duration or change the blocking agent (e.g., use 5% BSA or serum from the same species as the secondary antibody).[14][17] Ensure thorough washing steps to remove unbound antibodies.[18] |
| Autofluorescence | If possible, choose a fixative that induces less autofluorescence, such as acetone (B3395972) or methanol, instead of aldehydes.[10][19] Use a commercial autofluorescence quenching kit if the issue persists.[10] | |
| High Antibody Concentration | An excessively high concentration of either the primary or secondary antibody can lead to high background staining.[14][18] Titrate your antibodies to find the optimal balance.[18] | |
| Spectral Overlap | In multicolor experiments, ensure that the emission spectra of your fluorophores have minimal overlap. Choose fluorophores that are spectrally well-separated.[20] |
Quantitative Data Summary
Table 1: Common Fluorophore Properties
This table summarizes key properties of commonly used fluorophores. A higher quantum yield and extinction coefficient generally contribute to a brighter signal. Photostability is a qualitative measure of resistance to photobleaching.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) | Photostability |
| FITC | 494 | 512 | 0.92 | 75,000 | Low |
| TRITC | 547 | 572 | 0.55 | 85,000 | Moderate |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | High |
| DAPI | 358 | 461 | 0.92 | 33,000 | Moderate |
Data compiled from various sources.[21] Values can vary depending on the local environment (e.g., pH, solvent).
Table 2: Microscope Objective Properties and SNR
The Numerical Aperture (NA) of an objective lens is a critical parameter that affects light collection efficiency and, consequently, the SNR.[22] A higher NA allows the objective to gather more light, leading to a brighter image and improved SNR.[9][22]
| Objective Type | Magnification | Numerical Aperture (NA) | Immersion Medium | Relative Light Gathering Power (NA²) | Suitability for High SNR |
| Dry Objective | 20x | 0.75 | Air | 0.56 | Good |
| Dry Objective | 40x | 0.95 | Air | 0.90 | Very Good |
| Oil Immersion | 60x | 1.40 | Oil | 1.96 | Excellent |
| Oil Immersion | 100x | 1.45 | Oil | 2.10 | Excellent |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cultured Cells
This protocol provides a standard workflow for fixing, permeabilizing, and staining adherent cells.
-
Sample Preparation: Grow cells on glass coverslips to a confluence of 70-80%.[23]
-
Fixation: Wash cells briefly with PBS. Fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[17][24]
-
Washing: Wash the samples three times for 5 minutes each with PBS to remove the fixation solution.[23]
-
Permeabilization: If targeting intracellular proteins, incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[12][25]
-
Blocking: Wash three times with PBS. Incubate with a blocking buffer (e.g., 1-5% BSA or 10% normal serum in PBS) for at least 30-60 minutes to reduce non-specific binding.[24][25]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the samples, typically for 1-2 hours at room temperature or overnight at 4°C.[17][25]
-
Washing: Wash samples three times for 5 minutes each with PBS to remove unbound primary antibody.[23]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[23]
-
Final Washes: Wash three times for 5 minutes each with PBS in the dark.[23]
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[12] Seal the edges and allow it to cure.
Protocol 2: Antibody Titration to Optimize SNR
This protocol helps determine the optimal antibody concentration to maximize the specific signal while minimizing background noise.[12]
-
Prepare Samples: Prepare multiple identical cell or tissue samples according to your standard fixation and permeabilization protocol.[12]
-
Create Serial Dilutions: Prepare a series of dilutions of your primary antibody in blocking buffer. A typical range might be from 0.1 µg/mL to 10 µg/mL.
-
Incubate: Add each antibody dilution to a separate sample and incubate according to your standard protocol.[12] Include a "secondary antibody only" control to assess background from the secondary antibody.[19]
-
Secondary Staining: Wash all samples and then incubate with the same concentration of secondary antibody.
-
Image and Analyze: Acquire images using identical microscope settings (e.g., exposure time, gain) for all samples.[12]
-
Determine Optimal Concentration: The optimal concentration is the one that provides the brightest specific signal with the lowest background fluorescence.[12]
Visualizations
References
- 1. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. news-medical.net [news-medical.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Collecting Light: The Importance of Numerical Aperture in Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 23. ibidi.com [ibidi.com]
- 24. ptglab.com [ptglab.com]
- 25. bcf.technion.ac.il [bcf.technion.ac.il]
Technical Support Center: 8RK59 for UCHL1 Activity Assays
Welcome to the technical support center for the use of 8RK59 in Ubiquitin C-terminal Hydrolase L1 (UCHL1) activity assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent, small-molecule activity-based probe (ABP) designed to monitor the activity of UCHL1.[1] It contains a BodipyFL fluorophore for detection and a reactive cyanimide group that covalently binds to the active site cysteine (C90) of UCHL1 in an activity-dependent manner.[1][2][3] This binding allows for the visualization and quantification of active UCHL1 in various experimental setups, including in vitro assays, live cells, and in vivo models like zebrafish embryos.[1][3]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used for:
-
Visualizing active UCHL1 in live cells and tissues.[1]
-
Determining the inhibitory potency of compounds against UCHL1.[3]
-
Profiling UCHL1 activity in different cell lines or under various treatment conditions.[1][3]
-
Distinguishing between active and inactive pools of UCHL1 protein.[1]
Q3: Does this compound bind to the inactive form of UCHL1?
A3: No, this compound specifically binds to the catalytically active form of UCHL1. It does not label the catalytically inactive C90A mutant of UCHL1, making this mutant a useful negative control in experiments.[2][3]
Troubleshooting Guide
Problem 1: High background or non-specific bands on my gel.
Possible Cause 1: Off-target binding.
-
Explanation: this compound is known to have a significant off-target, PARK7 (also known as DJ-1), which has a molecular weight very close to UCHL1 (~25 kDa).[1][4] This can result in bands that are difficult to distinguish from the UCHL1 signal on an SDS-PAGE gel. Other less prominent off-targets have also been reported.[5]
-
Solution:
-
Use a UCHL1-specific antibody for Western blotting to confirm the identity of the band corresponding to UCHL1.
-
Employ a UCHL1 knockdown (shRNA or siRNA) or knockout cell line as a negative control to identify the specific this compound signal.[1][3]
-
Pre-treat cells with a highly selective, non-fluorescent UCHL1 inhibitor (like 6RK73) to block the UCHL1-specific signal from this compound.[1][3]
-
Possible Cause 2: Aggregation of the probe.
-
Explanation: Like many fluorescent probes, this compound may form aggregates, leading to non-specific staining or high background.
-
Solution:
-
Ensure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in aqueous assay buffer.
-
Centrifuge the probe stock solution at high speed to pellet any aggregates before use.
-
Optimize the final concentration of this compound in your assay; use the lowest concentration that provides a detectable signal.
-
Problem 2: Weak or no signal from this compound.
Possible Cause 1: Inactive UCHL1.
-
Explanation: this compound only binds to active UCHL1. The enzyme may be inactive in your sample due to improper folding, oxidation of the active site cysteine, or the presence of inhibitors.
-
Solution:
-
Ensure that your cell lysates are prepared in a buffer that preserves UCHL1 activity.
-
Include a reducing agent like DTT in your lysis buffer, but be mindful of its concentration and compatibility with downstream steps.
-
Use a positive control with known active recombinant UCHL1 or a cell line with high UCHL1 activity.[1][3]
-
Possible Cause 2: Disruption of the this compound-UCHL1 bond.
-
Explanation: The covalent bond between this compound and UCHL1 can be thermally reversible and is sensitive to certain reducing agents.[1][3]
-
Solution:
Possible Cause 3: Low UCHL1 expression.
-
Explanation: The cell line or tissue you are using may have very low levels of endogenous UCHL1.
-
Solution:
Problem 3: Inconsistent results in inhibitor screening assays.
Possible Cause 1: Interference from test compounds.
-
Explanation: If you are using a fluorescence-based readout, your test compounds may be inherently fluorescent, leading to false-positive or false-negative results.[6]
-
Solution:
-
Run a control plate with your test compounds in the assay buffer without the enzyme or substrate to measure their intrinsic fluorescence.
-
If a compound is fluorescent, consider using an alternative, non-fluorescence-based detection method.
-
Possible Cause 2: Instability of this compound or test compounds.
-
Explanation: The stability of this compound and your test compounds in the assay buffer over the course of the experiment can affect the results.
-
Solution:
-
Assess the stability of your compounds and this compound in the assay buffer under the experimental conditions (time, temperature).
-
Minimize the pre-incubation times when possible.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and related compounds against UCHL1.
| Compound | Target | IC50 (µM) | Notes |
| This compound | UCHL1 | ~1 | A BodipyFL-labeled activity-based probe.[2][3] |
| 9RK15 | UCHL1 | >10 | A BodipyTMR-labeled probe with lower potency.[3] |
| 9RK87 | UCHL1 | 0.44 | A Rhodamine110-labeled probe.[3] |
| 8RK64 | UCHL1 | 0.32 | The azide (B81097) precursor to the fluorescent probes.[1][3] |
| 6RK73 | UCHL1 | 0.23 | A potent, non-fluorescent inhibitor often used as a control.[7] |
Experimental Protocols
Protocol 1: In-Cell UCHL1 Activity Labeling with this compound
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Fluorescence Scanning:
-
Separate proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the BodipyFL fluorophore.
-
Protocol 2: UCHL1 Inhibitor Screening Assay
This protocol is adapted from a general fluorogenic assay for UCHL1 activity.[6][9]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6, 2.0 mM cysteine, 1 mg/mL CHAPS).[1]
-
Dilute recombinant human UCHL1 to the desired concentration in assay buffer.
-
Prepare a solution of a fluorogenic substrate for UCHL1 (e.g., Ubiquitin-AMC).[6]
-
Prepare serial dilutions of your test inhibitor.
-
-
Assay Procedure:
-
Add diluted UCHL1 to the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control (e.g., DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[9]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence signal at regular intervals using a plate reader (for Ub-AMC, excitation ~350 nm, emission ~460 nm).[6]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for labeling active UCHL1 in cells using this compound.
Caption: A logical guide to troubleshooting weak or absent this compound signals.
Caption: Strategies to validate UCHL1-specific signal and mitigate off-target effects.
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating 8RK59 Cross-Reactivity with PARK7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cross-reactivity of the fluorescent probe 8RK59 with PARK7 (also known as DJ-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, cell-permeable fluorescent probe designed to target and inhibit Ubiquitin C-terminal Hydrolase L1 (UCHL1)[1]. It contains a Bodipy fluorophore, allowing for the visualization of UCHL1 activity in live cells and in vitro assays[1][2]. This compound binds to the active-site cysteine of UCHL1[2][3].
Q2: What is the known cross-reactivity of this compound?
A2: The major off-target protein for this compound is PARK7 (also known as DJ-1), a protein deglycase[2][4]. Studies have shown that this compound binds to PARK7, which can lead to confounding results in experiments aiming to specifically study UCHL1[2][3][4].
Q3: Why is it important to mitigate this cross-reactivity?
A3: Mitigating the cross-reactivity of this compound with PARK7 is crucial for obtaining accurate and specific data related to UCHL1 activity. Unaddressed cross-reactivity can lead to false positives and misinterpretation of experimental outcomes, particularly in studies focused on the distinct roles of UCHL1 and PARK7 in cellular processes.
Q4: What are the general principles for reducing antibody and probe cross-reactivity?
A4: General strategies to minimize cross-reactivity in immunoassays include optimizing probe/antibody concentrations, adjusting incubation times and temperatures, and modifying the composition of blocking and washing buffers to reduce non-specific binding[5][6][7].
Troubleshooting Guides
This section provides detailed troubleshooting advice for common experimental techniques where this compound cross-reactivity with PARK7 may be a concern.
Issue 1: High Background or Non-Specific Signal in Western Blotting
Possible Cause: The concentration of this compound or the detection antibody is too high, leading to binding to lower-affinity sites on PARK7 and other proteins. The blocking or washing steps may also be insufficient.
Solutions:
-
Optimize this compound Concentration: Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust signal for UCHL1 while minimizing the signal from PARK7.
-
Adjust Blocking Conditions:
-
Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Consider using alternative blocking agents such as casein or commercial blocking buffers[7].
-
-
Optimize Washing Steps:
-
Increase the number and duration of washes.
-
Increase the detergent concentration (e.g., up to 0.1% Tween-20 in TBS).
-
Consider adding a high-salt wash step (e.g., 500 mM NaCl in TBST) to disrupt weaker, non-specific interactions.
-
Issue 2: Co-immunoprecipitation of PARK7 with a UCHL1-interacting protein.
Possible Cause: this compound is cross-linking the UCHL1-interacting protein to PARK7, leading to false-positive interaction data.
Solutions:
-
Stringent Wash Buffers: Use more stringent wash buffers for the immunoprecipitation (IP) beads. A RIPA buffer or a buffer with a higher salt concentration can help to dissociate non-specific interactions.
-
Pre-clearing Lysate: Pre-clear the cell lysate with beads prior to adding the primary antibody to reduce non-specific binding to the beads themselves.
-
Competitive Inhibition: In certain experimental setups, it may be possible to add a non-fluorescent UCHL1-specific inhibitor to the lysate before adding this compound. This can help to saturate the UCHL1 binding sites and allow for the assessment of the remaining signal as off-target binding.
Experimental Protocols
Protocol 1: Gel-Based Competition Assay to Assess this compound Selectivity
This protocol is adapted from a method used to evaluate the selectivity of inhibitors for PARK7 and UCHL1 and can be used to test the effectiveness of different buffer conditions in reducing this compound binding to PARK7[8].
Objective: To visually determine the relative binding of this compound to purified UCHL1 and PARK7 under various buffer conditions.
Materials:
-
Purified recombinant UCHL1 and PARK7 proteins
-
This compound fluorescent probe
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
Coomassie staining solution
-
Various test buffers (e.g., with different salt concentrations, pH, or detergents)
Methodology:
-
Incubate a mixture of purified UCHL1 and PARK7 (e.g., 1 µM each) with this compound (e.g., 2 µM) in your chosen test buffer for 1 hour at room temperature[8].
-
As a control, perform the same incubation in a standard reaction buffer.
-
Resolve the protein mixtures on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner to visualize the Bodipy signal from this compound bound to UCHL1 and PARK7.
-
Subsequently, stain the gel with Coomassie blue to visualize the total protein loading for both UCHL1 and PARK7.
-
Compare the fluorescence intensity of the PARK7 band relative to the UCHL1 band across the different buffer conditions. A decrease in the relative fluorescence of the PARK7 band indicates reduced cross-reactivity.
Protocol 2: shRNA-mediated Knockdown for Validating this compound Specificity
This protocol is based on a study that used shRNA to deplete UCHL1 and PARK7 to confirm the specificity of this compound labeling in cells[2][3].
Objective: To confirm that the signal observed from this compound in a cellular context is primarily due to UCHL1 binding.
Materials:
-
Cell line of interest (e.g., A549)
-
Lentiviral particles containing shRNA targeting UCHL1, PARK7, and a non-targeting control
-
This compound fluorescent probe
-
Fluorescence microscope
-
Antibodies for Western blotting against UCHL1, PARK7, and a loading control (e.g., GAPDH)
Methodology:
-
Transduce cells with lentiviral particles for UCHL1 shRNA, PARK7 shRNA, or a control shRNA.
-
Select and expand the transduced cells.
-
Confirm the knockdown of UCHL1 and PARK7 by Western blotting.
-
Treat the knockdown and control cells with this compound (e.g., 5 µM overnight)[3].
-
Image the cells using a fluorescence microscope to visualize the this compound signal.
-
A significant reduction in fluorescence in the UCHL1 knockdown cells compared to the control and PARK7 knockdown cells indicates that the signal is specific to UCHL1.
Quantitative Data
| Compound | Target | IC50 | Reference |
| This compound | UCHL1 | ~1 µM | [1] |
| 8RK64 | UCHL1 | 0.32 µM | [2][9] |
| 8RK64 | UCHL3 | 216 µM | [9] |
| 8RK64 | UCHL5 | >1 mM | [9] |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
Caption: Workflow for validating this compound specificity using shRNA knockdown.
Caption: Logic diagram for troubleshooting this compound cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Toolkit for PARK7: Potent, Selective, and High-Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
protocol for optimizing incubation time with 8RK59 probe
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of the 8RK59 probe for monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary target?
A1: this compound is a cell-permeable, activity-based fluorescent probe designed to target and covalently label the active site cysteine of Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2] It is used for the visualization of UCHL1 activity in live cells and in vivo models.[1][2]
Q2: What is the recommended starting concentration and incubation time for the this compound probe?
A2: Based on published studies, a starting concentration of 5 µM and an incubation time of 24 hours is recommended for labeling various cell lines, including HEK293T, A549, and MDA-MB-436 cells.[1][2] However, optimization of the incubation time is crucial for achieving the best results in your specific experimental setup.
Q3: Does the this compound probe have any known off-targets?
A3: Yes, the primary off-target identified for the this compound probe is protein deglycase DJ-1, also known as PARK7.[1][3] This is important to consider when interpreting results, especially in cell lines with high PARK7 expression. Utilizing UCHL1 and PARK7 knockdown cells can help differentiate the signal from each target.[1]
Q4: Can I use the this compound probe for in vitro assays?
A4: Yes, the this compound probe can be used to label purified recombinant UCHL1 in vitro. A typical starting point is to incubate 1 µM of purified UCHL1 with 2 µM of the this compound probe.[3]
Q5: How can I minimize background fluorescence?
A5: High background can be due to several factors, including probe concentration, incubation time, and autofluorescence of the cells or medium. To minimize background, it is recommended to perform a titration of the probe concentration and optimize the incubation time. Additionally, using a phenol (B47542) red-free medium and including appropriate controls, such as unstained cells and cells treated with an inhibitor of UCHL1, can help identify and reduce background signals.
Protocol for Optimizing Incubation Time
This protocol provides a detailed methodology for determining the optimal incubation time for the this compound probe in your specific cell line and experimental conditions. The goal is to achieve a high signal-to-noise ratio while maintaining cell viability.
Materials:
-
This compound probe
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
-
96-well imaging plate
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Experimental Workflow:
Caption: Experimental workflow for optimizing this compound probe incubation time.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. On a separate plate, seed cells at the same density for the cell viability assay.
-
Cell Adherence: Allow the cells to adhere and recover by incubating them overnight in a 37°C, 5% CO₂ incubator.
-
Probe Incubation: Prepare a working solution of the this compound probe in complete cell culture medium at a fixed concentration (e.g., 5 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Time-Course: Incubate the cells with the probe for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay on the parallel plate according to the manufacturer's instructions. This will assess any potential cytotoxicity of the probe over time.
-
Fixation and Staining:
-
At each time point, gently wash the cells twice with warm PBS to remove the unbound probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add a nuclear counterstain, such as DAPI, and incubate for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Image Acquisition: Acquire images of the cells using a fluorescence microscope or a high-content imaging system. Use consistent acquisition settings (e.g., exposure time, gain) for all time points.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the this compound probe signal in the cytoplasm of a significant number of cells for each time point.
-
Measure the background fluorescence intensity from an area with no cells.
-
Calculate the signal-to-noise ratio (S/N) for each time point: S/N = (Mean signal intensity) / (Mean background intensity).
-
Plot the S/N ratio and cell viability against the incubation time. The optimal incubation time is the point at which the S/N ratio is maximal without a significant decrease in cell viability.
-
Data Presentation
The following table presents a hypothetical dataset from an incubation time optimization experiment with the this compound probe in A549 cells.
| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Cell Viability (%) |
| 2 | 150 | 50 | 3.0 | 98 |
| 4 | 350 | 55 | 6.4 | 97 |
| 8 | 800 | 60 | 13.3 | 95 |
| 12 | 1200 | 65 | 18.5 | 94 |
| 24 | 1800 | 70 | 25.7 | 92 |
| 48 | 1900 | 90 | 21.1 | 75 |
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound probe incubation time.
Caption: Troubleshooting guide for this compound probe incubation.
References
Technical Support Center: Quantifying UCHL1 Activity with 8RK59
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorescent probe 8RK59 to quantify the activity of Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal After this compound Labeling
Question: I have treated my cells/lysate with this compound but observe a very weak or no fluorescent signal. What could be the issue?
Answer: A weak or absent signal can stem from several factors, from experimental setup to the biological context of your sample. Follow these troubleshooting steps:
-
Verify UCHL1 Expression: Confirm that your cell line or tissue expresses sufficient levels of active UCHL1.[1][2][3] Not all cell lines have high endogenous UCHL1 activity.
-
Check Probe Integrity and Concentration: Ensure the this compound probe is not degraded and is used at an effective concentration.
-
Optimize Lysis and Gel Conditions: The detection of the this compound-UCHL1 complex is sensitive to sample preparation.
-
Confirm Catalytic Activity of UCHL1: The probe binds to the active-site cysteine.[2][3][5] If UCHL1 is inactive, this compound will not bind.
Problem 2: High Background or Non-Specific Staining
Question: I am observing high background fluorescence or multiple bands in my gel, making it difficult to quantify the UCHL1-specific signal. How can I improve specificity?
Answer: High background can be due to off-target binding or issues with the experimental procedure. Consider the following:
-
Address Off-Target Binding: this compound is known to have a major off-target, PARK7 (also known as DJ-1), which has a similar molecular weight to UCHL1 (~25 kDa).[1][5][6][7] Other less characterized interactions with proteins like GAPDH have also been noted.[1][2][3]
-
Use a Pharmacological Control: Pre-treatment with a UCHL1 inhibitor can help validate the signal.
-
Optimize Probe Concentration and Incubation Time: Using too high a concentration of this compound or incubating for too long can increase non-specific binding.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal probe concentration and incubation time for your specific system that maximizes the signal-to-noise ratio.
-
-
Washing Steps: Inadequate washing can lead to high background in microscopy experiments.
-
Recommendation: Ensure sufficient and gentle washing steps are included after probe incubation to remove any unbound this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an activity-based probe that forms a covalent, nearly irreversible bond with the active-site cysteine (Cys90) of UCHL1.[2][3][6] This binding is dependent on the catalytic activity of the enzyme.
Q2: What are the known off-targets for this compound? A2: The primary and most well-characterized off-target is PARK7 (DJ-1).[1][4][5][6][7] Other proteins, such as GAPDH and tubulin, may also be labeled, though it is unclear if this is due to specific binding or high cellular abundance.[1][2][3]
Q3: Can this compound be used in live cells and in vivo? A3: Yes, this compound is cell-permeable and has been successfully used to label UCHL1 activity in various live cell lines and in zebrafish embryos.[1][2][3][8]
Q4: What is the recommended concentration of this compound for experiments? A4: For cellular assays, a concentration of 5 µM is commonly used.[1][2][3] However, it is always best to optimize the concentration for your specific cell type and experimental conditions. For in vitro assays with purified protein, concentrations closer to the IC50 may be used.
Q5: How should I prepare my samples for SDS-PAGE analysis after this compound labeling? A5: To preserve the covalent bond between this compound and UCHL1, you should avoid boiling your samples and omitting reducing agents (e.g., β-mercaptoethanol, DTT) from your loading buffer.[1][3]
Q6: How can I confirm that the signal I am observing is from active UCHL1? A6: You can use several controls:
-
Catalytically Inactive Mutant: Transfect cells with a catalytically dead UCHL1 mutant (e.g., C90A). This compound should not bind to this mutant.[2][3][5]
-
shRNA Knockdown: Deplete UCHL1 using shRNA and observe a corresponding loss of signal.[2][3]
-
Inhibitor Pre-treatment: Pre-treat with a known UCHL1 inhibitor (e.g., 6RK73) to block the active site and prevent this compound binding.[1][2][3]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and Related Compounds Against UCHL1
| Compound | Target | IC50 (µM) | Notes |
| This compound | UCHL1 | ~1.0[9] | BodipyFL-conjugated probe. |
| 9RK15 | UCHL1 | >10 (approx. 10-fold less potent than 8RK64)[1][2][3] | BodipyTMR-conjugated probe. |
| 9RK87 | UCHL1 | 0.44[3] | Rhodamine110-conjugated probe. |
| 8RK64 | UCHL1 | 0.32[1][2][3] | Azide precursor to this compound. |
| 6RK73 | UCHL1 | 0.23[1][2] | A related UCHL1 inhibitor. |
Key Experimental Protocols
Protocol 1: Labeling of Endogenous UCHL1 in Living Cells
-
Cell Culture: Plate cells (e.g., A549, HEK293T) in an appropriate culture vessel and grow to the desired confluency.
-
Probe Incubation: Treat cells with 5 µM this compound in culture medium. For control experiments, pre-incubate cells with a UCHL1 inhibitor (e.g., 5 µM 6RK73) for 4 hours before adding this compound. Incubate cells with the probe for 24 hours.[1][2][3]
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells in a suitable lysis buffer.
-
Sample Preparation for SDS-PAGE: Determine the protein concentration of the lysate. Prepare samples for SDS-PAGE using a loading buffer that does not contain a reducing agent (e.g., β-mercaptoethanol or DTT) and do not boil the samples .
-
Gel Electrophoresis and Imaging: Separate the proteins on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the BodipyFL fluorophore.
-
Validation (Optional): Perform a western blot on the same lysate to confirm the presence of UCHL1 and loading controls (e.g., GAPDH, Tubulin).
Protocol 2: In Vitro Labeling of Purified UCHL1
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant human UCHL1 (e.g., 1 µM) with this compound (e.g., 2 µM) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.6).[2][7]
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Quenching and Sample Preparation: Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Analysis: Analyze the sample by SDS-PAGE and fluorescence scanning as described above.
Visualizations
Caption: Workflow for assessing UCHL1 activity in live cells using this compound.
Caption: Logical troubleshooting flow for experiments using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eubopen.org [eubopen.org]
- 5. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
best practices for storage and handling of 8RK59
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 8RK59, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, cell-permeable fluorescent probe that acts as an inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1] It is primarily used for monitoring UCHL1 activity in live cells and in vivo models, such as zebrafish embryos.[2][3] this compound is synthesized by coupling BodipyFL-alkyne to the azide (B81097) of 8RK64 through a copper(I)-mediated click chemistry reaction.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the active-site cysteine (C90) of UCHL1.[1][2][4][5] This binding is activity-dependent, meaning it will not bind to the catalytically inactive form of the enzyme.[1][2][4]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound.
-
Storage of Dry Powder: Store the lyophilized powder at -20°C for up to two years, or at -80°C for longer-term storage.
-
Stock Solutions: Prepare stock solutions by dissolving this compound in DMSO.[6] It is soluble in DMSO up to 10 mM.[6]
-
Aliquoting and Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C. DMSO stocks older than 3-6 months should be tested for activity before use.[6]
Q4: What are the key differences between this compound, 8RK64, and JYQ88?
These compounds are related but serve different purposes in experiments involving UCHL1.
-
8RK64: This is the chemical probe precursor to this compound.[6] It contains an azide group that allows for the attachment of a reporter tag, such as a fluorophore, via click chemistry.[2][4][7]
-
This compound: This is the fluorescently labeled version of 8RK64, where a Bodipy dye has been attached.[1] This allows for the direct visualization of UCHL1 activity.
-
JYQ88: This compound serves as a negative control for 8RK64.[6]
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for UCHL1 | ~ 1 µM | [1][7] |
| 8RK64 IC50 for UCHL1 | 0.32 µM | [2][4] |
| Recommended Cell Assay Concentration | Up to 3 µM | [6] |
| Recommended Zebrafish Concentration | Up to 50 µM | [6] |
| This compound Excitation Wavelength (Ex) | 451-495 nm (Blue) | [1] |
| This compound Emission Wavelength (Em) | 496-570 nm (Green) | [1] |
Detailed Experimental Protocol: Labeling UCHL1 in Live Cells
This protocol is adapted from studies using various cell lines including HEK293T, A549, MDA-MB-436, and SKBR7.[2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
SDS-PAGE gels and running buffer
-
Fluorescence scanner
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a final concentration of up to 5 µM in cell culture medium.[2] Incubate for 24 hours.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
SDS-PAGE Analysis:
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner with appropriate filters for BodipyFL (Ex: 488 nm, Em: 520 nm). A band corresponding to ABP-labeled UCHL1 should be visible at approximately 25 kDa.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak fluorescent signal | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use a fresh aliquot of this compound stock solution that is less than 3-6 months old.[6] |
| Low UCHL1 expression: The cell line used may not express sufficient levels of active UCHL1. | Use a positive control cell line known to have high UCHL1 expression (e.g., A549, MDA-MB-436).[2][3] | |
| Incorrect sample preparation: Boiling or the presence of reducing agents in the sample buffer. | Ensure that samples for SDS-PAGE are not boiled and do not contain β-mercaptoethanol.[2][4] | |
| Non-specific bands observed | Off-target binding: this compound is known to have off-target activity, with PARK7 being a major one.[8] | Use appropriate controls, such as shRNA-mediated knockdown of UCHL1 and PARK7, to confirm the specificity of the signal.[2][3] Consider using a lower concentration of this compound. |
| High background fluorescence | Excess unbound probe: Insufficient washing of cells before lysis. | Ensure thorough washing of cells with PBS after incubation with this compound. |
| Autofluorescence: Some cell types may exhibit high intrinsic fluorescence. | Include an untreated control to assess the level of cellular autofluorescence. |
Visualizations
Caption: UCHL1's role in the ubiquitin-proteasome system and its inhibition by this compound.
Caption: Workflow for labeling active UCHL1 in live cells using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating UCHL1 Inhibition by 8RK59: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, confirming the specific inhibition of a target protein is a critical step. This guide provides a framework for validating the inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1) by the covalent inhibitor 8RK59, utilizing a secondary, orthogonal assay approach.
The primary validation of enzyme inhibitors often relies on in vitro biochemical assays that measure the reduction of enzymatic activity. While essential, these assays can sometimes be prone to artifacts. A secondary assay with a different mechanism of action is crucial to confirm direct target engagement in a more physiologically relevant setting. Here, we compare the use of a primary fluorescence-based activity assay with a Cellular Thermal Shift Assay (CETSA) to provide robust validation of this compound as a UCHL1 inhibitor.
This compound is a potent, cell-permeable fluorescent probe that covalently binds to the active-site cysteine of UCHL1, exhibiting an IC50 value of approximately 1 µM.[1][2][3] Its parent compound, 8RK64, and related analogs have demonstrated high selectivity for UCHL1 over other deubiquitinating enzymes (DUBs), though an off-target interaction with PARK7/DJ-1 has been noted.[3][4][5] This underscores the importance of multi-faceted validation.
Comparison of Primary and Secondary Assay Methodologies
A typical primary screen might involve a fluorescence-based assay measuring UCHL1's enzymatic activity. As a secondary validation, the Cellular Thermal Shift Assay (CETSA) offers a powerful method to confirm that this compound directly binds to and stabilizes UCHL1 within intact cells, providing strong evidence of target engagement.[6]
| Feature | Primary Assay: Fluorescence Activity | Secondary Assay: Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures enzymatic cleavage of a fluorogenic ubiquitin substrate (e.g., Ub-AMC, Ub-Rhodamine 110).[7][8] | Measures the thermal stabilization of a target protein upon ligand binding in intact cells.[6][9] |
| Readout | Change in fluorescence intensity over time. | Amount of soluble protein remaining after heat treatment, typically measured by Western Blot or MS.[6] |
| Environment | In vitro (purified enzyme) or cell lysate. | Intact cells, providing a more physiological context. |
| Information Gained | Enzymatic inhibition (IC50), mechanism of inhibition. | Direct target engagement, cellular permeability, and in-cell potency. |
| Potential Artifacts | Compound fluorescence, assay interference, non-specific reactivity.[8] | Off-target binding leading to thermal shifts of other proteins. |
Comparative Inhibitor Performance
The following table summarizes the inhibitory potency of this compound and other relevant compounds against UCHL1. Data is compiled from various studies to provide a comparative overview.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | UCHL1 | Fluorescence Activity | ~ 1 µM | [1][2] |
| 8RK64 (precursor) | UCHL1 | Fluorescence Activity | 0.32 µM | [3] |
| 6RK73 | UCHL1 | Fluorescence Activity | 0.23 µM | [3] |
| IMP-1710 | UCHL1 | Fluorescence Polarization | 38 nM | [10] |
| LDN-57444 | UCHL1 | Fluorescence Activity | 0.88 µM | [3] |
| 8RK64 (precursor) | UCHL3 | Fluorescence Activity | 216 µM | [3] |
| 8RK64 (precursor) | UCHL5 | Fluorescence Activity | > 1 mM | [3] |
Note: IC50 values can vary based on specific assay conditions, substrate concentrations, and pre-incubation times.
Signaling Pathway and Experimental Workflows
To understand the context of UCHL1 inhibition and the validation process, the following diagrams illustrate the relevant pathways and workflows.
Figure 1. Simplified role of UCHL1 in the Ubiquitin-Proteasome System.
Figure 2. Logical workflow for validating this compound inhibition of UCHL1.
Figure 3. Detailed experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Primary Validation using a Fluorescence-Based Activity Assay
This protocol is adapted from standard deubiquitinase activity assays.[7][8]
-
Reagents & Materials:
-
Recombinant human UCHL1 protein
-
Assay Buffer: 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA
-
Fluorogenic Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-AMC (Ub-AMC)
-
This compound inhibitor stock solution in DMSO
-
Black 384-well or 96-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer. Include a DMSO-only vehicle control.
-
In the assay plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of diluted UCHL1 enzyme (e.g., final concentration of 2.5 nM) to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Prepare the substrate solution (e.g., 125 nM Ub-Rho in Assay Buffer).[7]
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rhodamine 110[11]; 350/460 nm for AMC[8]).
-
Monitor the increase in fluorescence in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase) for each concentration of this compound.
-
Normalize the rates to the vehicle control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Secondary Validation using Cellular Thermal Shift Assay (CETSA)
This protocol outlines the validation of target engagement in intact cells.[6][9]
-
Reagents & Materials:
-
Cell line with endogenous expression of UCHL1 (e.g., HEK293T, A549).[2]
-
Standard cell culture medium and reagents.
-
This compound inhibitor and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Lysis buffer and equipment for Western blotting.
-
Primary antibody against UCHL1.
-
HRP-conjugated secondary antibody and chemiluminescence substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with a final concentration of this compound (e.g., 5 µM) and another set with an equivalent volume of DMSO. Incubate for 1-2 hours in a CO2 incubator.
-
Cell Harvesting: Harvest cells by scraping, wash twice with cold PBS containing protease inhibitors, and resuspend in PBS to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for UCHL1.
-
Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities. Plot the percentage of soluble UCHL1 relative to the non-heated control against the temperature for both the DMSO- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. south-bay-bio.com [south-bay-bio.com]
A Comparative Guide to UCHL1 Inhibitors: 8RK59 vs. LDN-57444
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin C-terminal hydrolase L1 (UCHL1) is a deubiquitinating enzyme predominantly expressed in neurons and testes, playing a crucial role in the ubiquitin-proteasome system. Its dysregulation has been implicated in various neurodegenerative diseases and cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent UCHL1 inhibitors, the activity-based probe 8RK59 and the reversible inhibitor LDN-57444, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison at a Glance
| Feature | This compound | LDN-57444 |
| Mechanism of Action | Covalent, Activity-Based Probe | Reversible, Competitive Inhibitor |
| IC50 for UCHL1 | ~1 µM[1][2][3] | 0.88 µM[4][5] |
| Ki for UCHL1 | Not Applicable (covalent) | 0.40 µM[5] |
| Selectivity | Also inhibits PARK7[6] | Also inhibits UCHL3 (IC50 = 25 µM)[4][5] |
| Cellular Efficacy | Effectively labels and inhibits UCHL1 in live cells[1][7] | Limited efficacy in cellular assays, potentially due to reversibility and instability[6][8][9] |
| Key Features | Bodipy-labeled for fluorescence detection; suitable for activity-based protein profiling (ABPP).[1] | Widely used in previous studies to probe UCHL1 function.[10] |
In-Depth Analysis
This compound: A Potent, Covalent Probe for UCHL1 Activity
This compound is a potent, cell-permeable, activity-based probe that covalently modifies the active site cysteine (C90) of UCHL1.[1][7] Its structure includes a Bodipy fluorophore, enabling direct visualization and quantification of active UCHL1 in cellular lysates and intact cells.[1] Studies have demonstrated that this compound is more effective at inhibiting UCHL1 within a cellular context compared to LDN-57444.[6][7] This is likely attributed to its covalent and irreversible mechanism of action, which provides sustained target engagement.
However, researchers should be aware of its potential for off-target effects. Proteomic studies have identified Parkinson's disease-associated protein 7 (PARK7, also known as DJ-1) as a significant off-target of this compound.[6]
LDN-57444: A Reversible Inhibitor with Historical Significance
LDN-57444 is a reversible and competitive inhibitor of UCHL1.[4][5] It has been extensively used in numerous studies to investigate the physiological and pathological roles of UCHL1. While it exhibits a sub-micromolar IC50 for UCHL1, it also shows inhibitory activity against the closely related isoform UCHL3, albeit at a higher concentration.[4][5]
A key consideration when using LDN-57444 is its reversible nature. This can lead to a rapid dissociation from the target enzyme, potentially limiting its efficacy in cellular assays where sustained inhibition is required.[6][7] Some reports have also raised concerns about its chemical stability and off-target toxicity.[11] Cellular effects observed with LDN-57444, such as the induction of endoplasmic reticulum stress and apoptosis, may not be solely attributable to UCHL1 inhibition.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of UCHL1 and a general experimental workflow for comparing UCHL1 inhibitors.
Caption: UCHL1's role in the PI3K/Akt signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing UCHL1 inhibitors.
Experimental Protocols
In Vitro UCHL1 IC50 Determination Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of UCHL1 and determine the IC50 values of inhibitors.
Materials:
-
Recombinant Human UCHL1
-
Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) fluorogenic substrate
-
UCHL1 inhibitor (this compound or LDN-57444)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the UCHL1 inhibitor in Assay Buffer.
-
Add a fixed concentration of recombinant UCHL1 to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence progress curves.
-
Plot the percentage of UCHL1 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) in Live Cells (for this compound)
This protocol outlines the use of this compound to label active UCHL1 in live cells, followed by detection.
Materials:
-
Cultured cells expressing UCHL1
-
This compound
-
LDN-57444 (as a competitor for validation)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence gel scanner or anti-Bodipy antibody for Western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours). For competition experiments, pre-incubate cells with a non-fluorescent inhibitor like LDN-57444 before adding this compound.
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
In-gel fluorescence scanning: Directly scan the gel using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the Bodipy dye.
-
Western blotting (alternative): Transfer the proteins to a PVDF membrane and probe with an anti-Bodipy antibody to detect this compound-labeled proteins. An anti-UCHL1 antibody can be used to confirm the identity of the labeled band.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cultured cells
-
UCHL1 inhibitor (this compound or LDN-57444)
-
PBS
-
Cell lysis buffer
-
Equipment for heating cell lysates to a range of temperatures (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting apparatus
-
Anti-UCHL1 antibody
Procedure:
-
Treat cultured cells with the UCHL1 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble UCHL1 in each sample by Western blotting using an anti-UCHL1 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
Both this compound and LDN-57444 are valuable tools for studying UCHL1. This compound, as a covalent activity-based probe, offers robust and quantifiable labeling of active UCHL1 in cellular systems, making it ideal for target validation and profiling studies. However, its off-target activity with PARK7 necessitates careful interpretation of results. LDN-57444, while having a long history of use, presents challenges in cellular assays due to its reversible nature and potential for off-target effects and instability. The choice between these inhibitors will ultimately depend on the specific experimental goals, with this compound being a more suitable choice for applications requiring potent and sustained cellular inhibition and direct visualization of active enzyme. Researchers are encouraged to carefully consider the distinct properties of each inhibitor when designing their experiments.
References
- 1. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 6. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8RK59 and IMP-1710 for Cellular UCHL1 Activity Studies
For researchers and drug development professionals investigating the role of Ubiquitin C-terminal Hydrolase L1 (UCHL1) in cellular processes, the choice of a potent and selective inhibitor is paramount. This guide provides an objective comparison of two commonly used covalent inhibitors, 8RK59 and IMP-1710, to aid in the selection of the most appropriate tool for studying UCHL1 activity in cells.
This comparison guide summarizes key performance data, outlines detailed experimental protocols for assessing inhibitor activity, and provides visual diagrams of a typical experimental workflow and the UCHL1 signaling pathway.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and IMP-1710 based on published studies. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
| Feature | This compound | IMP-1710 |
| Mechanism of Action | Covalent inhibitor targeting the active site cysteine of UCHL1.[1][2][3][4] | Covalent inhibitor stereoselectively labeling the catalytic cysteine of UCHL1.[4][5][6] |
| Biochemical IC50 | ~1 µM[1][2][3][4] | 38 nM (Fluorescence Polarization Assay)[5][6][7][8][9] |
| Cellular IC50 | Not explicitly reported in the provided search results. | 110 nM (HTRF assay in Cal51 cells)[5] |
| Selectivity | Specific to UCHL1 over other deubiquitinating enzymes (DUBs) in competitive activity-based protein profiling.[2][3][4] However, some studies report a prominent off-target at ~60 kDa and potential labeling of PARK7.[10][11] | Highly selective for UCHL1 over a panel of 20 other DUBs.[6][9][12] |
| Cell Permeability | Yes, it can penetrate and label living cells.[1][2][3] | Yes, used for labeling UCHL1 in intact human cells.[4][5] |
| Probe Functionality | Fluorescent probe (Bodipy-tagged).[1] | Contains an alkyne tag for "click chemistry" applications, enabling activity-based protein profiling (ABPP).[5][6][7][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Fluorescence Polarization (FP) Assay for Biochemical IC50 Determination (IMP-1710)
This protocol is based on the methodology used to determine the biochemical IC50 of IMP-1710.[8][13]
-
Reagents and Materials:
-
Purified recombinant UCHL1 enzyme.
-
Fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA).
-
Assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA).[14]
-
IMP-1710 and other test compounds dissolved in DMSO.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of IMP-1710 in assay buffer. The final DMSO concentration should not exceed 1%.[15]
-
Add the diluted UCHL1 enzyme to the wells of the 384-well plate.
-
Add the serially diluted IMP-1710 or DMSO (vehicle control) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.[8][13]
-
Initiate the reaction by adding the fluorescently labeled ubiquitin substrate to all wells.
-
Incubate the reaction for a specified time at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Homogeneous Time-Resolved Fluorescence (HTRF) Assay for In-Cell IC50 Determination (IMP-1710)
This protocol is based on the methodology used to determine the in-cell IC50 of IMP-1710 in Cal51 breast cancer cells stably expressing FLAG-UCHL1.[5]
-
Reagents and Materials:
-
Cal51 cells stably expressing FLAG-UCHL1.
-
Cell culture medium and reagents.
-
IMP-1710 and other test compounds dissolved in DMSO.
-
HA-Ub-VME probe.
-
HTRF detection reagents.
-
Cell culture plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Seed the Cal51-FLAG-UCHL1 cells in appropriate cell culture plates and allow them to adhere.
-
Treat the cells with serial dilutions of IMP-1710 or DMSO (vehicle control) for a specified duration.
-
Lyse the cells and perform the HTRF assay according to the manufacturer's instructions to measure the engagement of UCHL1 by the HA-Ub-VME probe.
-
The HTRF signal will be inversely proportional to the inhibition of UCHL1 by IMP-1710.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the in-cell IC50 value by plotting the data and fitting it to a dose-response curve.
-
Immunoblotting for UCHL1 Activity in Cells
This protocol describes a general method to assess the ability of inhibitors to compete with an activity-based probe for UCHL1 labeling in cells.[8][13]
-
Reagents and Materials:
-
HEK293T cells (or other suitable cell line).
-
Cell culture medium and reagents.
-
This compound, IMP-1710, and other test compounds dissolved in DMSO.
-
Activity-based probe (e.g., HA-Ub-VME for IMP-1710 competition).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the probe's tag (e.g., anti-HA) or against UCHL1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture HEK293T cells to the desired confluency.
-
Treat the cells with increasing concentrations of this compound or IMP-1710 for a specified time (e.g., 1 hour).
-
For IMP-1710, which is itself a probe, subsequent labeling with another probe might not be necessary. For assessing this compound's inhibitory effect, a subsequent labeling step with a different probe could be employed.
-
For competition assays, after inhibitor treatment, label the cells with a constant concentration of HA-Ub-VME for a defined period.
-
Wash the cells with PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the signal from the activity-based probe indicates inhibition of UCHL1.
-
Mandatory Visualization
Experimental Workflow for Assessing UCHL1 Inhibition in Cells
Caption: Workflow for evaluating UCHL1 inhibitors in cells.
UCHL1 Signaling Pathway
Caption: UCHL1's role in major signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. IMP-1710 | UCH-L1 Inhibitor | Anti-fibrosis | TargetMol [targetmol.com]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy IMP-1710 (EVT-3162798) [evitachem.com]
- 10. researchgate.net [researchgate.net]
- 11. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3.2.1. Fluorescence-based Ub-Rho Deubiquitinase Activity Assay [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of 8RK59 Labeling with UCHL1 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available Ubiquitin C-terminal Hydrolase L1 (UCHL1) antibodies for the cross-validation of labeling with the fluorescent activity-based probe, 8RK59. While direct comparative studies are limited, this document summarizes key antibody characteristics and performance data in relevant applications to aid in the selection of the most suitable reagents for your research needs.
Introduction to this compound and UCHL1
UCHL1, also known as PGP9.5, is a highly abundant deubiquitinating enzyme in neurons, playing a crucial role in the ubiquitin-proteasome system.[1][2] Its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] this compound is a potent and cell-permeable fluorescent probe that covalently binds to the active site cysteine of UCHL1, allowing for the specific labeling and monitoring of its enzymatic activity in live cells and in vivo models. Cross-validation of this compound labeling with highly specific UCHL1 antibodies is essential to confirm the identity of the labeled protein and to study the co-localization of total UCHL1 protein with its active form.
Performance Comparison of UCHL1 Antibodies
The selection of a UCHL1 antibody for cross-validation experiments with this compound will depend on the specific application. The following tables summarize the features and reported performance of several commercially available UCHL1 antibodies in Western Blotting (WB), Immunoprecipitation (IP), and Immunofluorescence (IF).
Table 1: UCHL1 Antibody Performance in Western Blotting
| Antibody (Clone) | Supplier | Clonality | Host | Immunogen | Observations |
| #3524 | Cell Signaling Technology | Polyclonal | Rabbit | Synthetic peptide corresponding to residues surrounding Asp110 of human UCHL1 protein.[3] | Detects endogenous levels of total UCHL1 protein.[3] |
| (BH7) | Antibodies Incorporated | Monoclonal | Mouse | Recombinant full length human UCHL1 purified from E. coli.[1] | Shows specific immunolabeling of the ~24 kDa UCHL1 protein in rat hippocampal homogenate.[1] |
| ab108986 (EPR4118) | Abcam | Monoclonal | Rabbit | Synthetic peptide within Human UCHL1 aa 150-250. | Validated in knockout cell lines. |
| sc-271639 (C-4) | Santa Cruz Biotechnology | Monoclonal | Mouse | Recombinant protein mapping near the C-terminus of human UCHL1. | Used in western blot knockout validation on mouse samples.[4] |
| HPA005993 | Sigma-Aldrich | Polyclonal | Rabbit | Human UCHL1 protein. | Used for western blot in various studies.[5] |
| UCHL1-V31 | Omnimabs | Polyclonal | Rabbit | KLH conjugated synthetic peptide between 16-46 amino acids from the N-terminal region of human UCHL1.[6] | Shows a band at ~25 kDa in various cell lysates.[6] |
Table 2: UCHL1 Antibody Performance in Immunoprecipitation (IP)
| Antibody (Clone) | Supplier | Clonality | Host | Observations |
| MAB6007 | R&D Systems | Monoclonal | Mouse | Used for immunoprecipitation in uterine serous cancer cells.[5] |
| Various | Sino Biological | Monoclonal & Polyclonal | Rabbit | Offers 5 different antibodies validated for IP.[7] |
| Various | Santa Cruz Biotechnology | Monoclonal | Mouse | Multiple monoclonal antibodies (e.g., 31A3, 13C4) are validated for IP.[8] |
| ab210534 | Abcam | Monoclonal | Rabbit | Recombinant Rabbit monoclonal validated for IP. |
| 10458-1-AP | Proteintech | Polyclonal | Rabbit | Validated for IP with over 90 product specific citations. |
Table 3: UCHL1 Antibody Performance in Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Antibody (Clone) | Supplier | Clonality | Host | Observations |
| AMAb91145 (CL3210) | Atlas Antibodies | Monoclonal | Mouse | Shows moderate positivity in Purkinje cells of human cerebellum.[2] |
| (BH7) | Antibodies Incorporated | Monoclonal | Mouse | Shows specific labeling of UCHL1 in rat hippocampus sections.[1] |
| HPA005993 | Sigma-Aldrich | Polyclonal | Rabbit | Used for immunofluorescence in uterine serous cancer cells.[5] |
| UCHL1-V31 | Omnimabs | Polyclonal | Rabbit | Confocal immunofluorescent analysis in NCI-H460 cells showed cytoplasmic staining.[6] |
| 900-301-E52 | Rockland | Monoclonal | Mouse | Tested for use in IHC, ICC, and IF.[9] |
Experimental Protocols
Detailed methodologies are crucial for successful cross-validation experiments. Below are generalized protocols for immunoprecipitation followed by western blotting and for immunofluorescence, which can be adapted for specific antibodies and cell types.
Immunoprecipitation of UCHL1 followed by Western Blotting
This protocol is designed to isolate UCHL1 and its interacting partners, which can then be probed with other antibodies or analyzed by mass spectrometry.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody (either a different UCHL1 antibody for confirmation or an antibody against a protein of interest).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
Immunofluorescence Staining of UCHL1
This protocol allows for the visualization of UCHL1 protein localization within cells, which can be compared with the fluorescent signal from this compound.
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary UCHL1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Visualizations
UCHL1 Signaling Pathway
UCHL1 is involved in various cellular pathways, primarily through its role in maintaining the pool of monoubiquitin and regulating protein turnover. Its activity can impact signaling pathways such as the PI3K/AKT pathway.[1]
Caption: UCHL1's role in the ubiquitin-proteasome system and its influence on downstream signaling pathways.
Experimental Workflow: Cross-Validation of this compound with UCHL1 Antibodies
The following diagram illustrates a typical workflow for cross-validating the signal from the this compound probe with UCHL1 antibody-based methods.
Caption: Workflow for validating this compound labeling using immunofluorescence and immunoprecipitation with UCHL1 antibodies.
Conclusion
The cross-validation of this compound labeling with specific UCHL1 antibodies is a critical step in ensuring the accuracy and reliability of experimental findings. This guide provides a starting point for selecting appropriate UCHL1 antibodies based on their reported performance in key applications. Researchers are encouraged to consult the original publications and manufacturer's datasheets for more detailed information and to optimize protocols for their specific experimental systems.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Anti-UCHL1 Monoclonal Atlas Antibody [atlasantibodies.com]
- 3. UCHL1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. UCHL1 antibody | antibody review based on formal publications [labome.com]
- 5. Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Promotes Uterine Serous Cancer Cell Proliferation and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UCHL1 Antibody - Omnimabs [omnimabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. scbt.com [scbt.com]
- 9. Ubiquitin Hydrolase (UCHL1) Antibody (900-301-E52) | Rockland [rockland.com]
- 10. repository.arizona.edu [repository.arizona.edu]
A Comparative Analysis of BODIPY-Based Probes for Deubiquitinating Enzymes (DUBs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BODIPY-based activity-based probes (ABPs) for the study of deubiquitinating enzymes (DUBs). DUBs are a large family of proteases that play crucial roles in numerous cellular processes by reversing protein ubiquitination, making them attractive therapeutic targets. BODIPY-based probes offer a powerful tool for profiling DUB activity, inhibitor screening, and understanding their biological functions, owing to the exceptional photophysical properties of the BODIPY fluorophore.
Introduction to BODIPY-Based DUB Probes
Activity-based probes for DUBs are indispensable tools for studying their enzymatic activity and selectivity. These probes typically consist of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag. In the context of this guide, the focus is on probes where:
-
Recognition Element: Full-length ubiquitin (Ub) is used to ensure broad reactivity across the DUB family, as many DUBs have extensive interactions with the entire ubiquitin molecule.
-
Reactive Group ("Warhead"): An electrophilic group at the C-terminus of ubiquitin that forms a covalent bond with the active site cysteine of a DUB. Common warheads include vinyl methyl ester (VME), vinyl sulfone (VS), and propargylamide (PA).
-
Reporter Tag: A BODIPY (boron-dipyrromethene) fluorophore, typically attached to the N-terminus of ubiquitin. BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.
The covalent nature of the interaction between the probe and the DUB allows for the stable labeling and subsequent detection of active enzymes. The choice of both the BODIPY fluorophore and the reactive warhead can influence the probe's performance, including its reactivity, selectivity, and suitability for different experimental applications.
Core Advantages of BODIPY Fluorophores in DUB Probes
BODIPY dyes offer several advantages over traditional fluorophores like fluorescein (B123965), making them a preferred choice for developing high-performance DUB probes:
-
High Photostability: BODIPY dyes are significantly more resistant to photobleaching compared to fluorescein, allowing for longer exposure times in fluorescence microscopy and more robust quantitative analysis.[1][2][3][4]
-
High Fluorescence Quantum Yield: They exhibit bright fluorescence, often approaching a quantum yield of 100%, which enhances detection sensitivity.[5][6]
-
Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes reduce spectral overlap, making them ideal for multiplexing experiments with other fluorophores.
-
Insensitivity to pH and Polarity: The fluorescence of many BODIPY derivatives is stable across a wide range of pH and solvent polarities, providing more reliable data in diverse experimental conditions.
Comparative Analysis of BODIPY-Based DUB Probes
While direct head-to-head comparative studies of different BODIPY-ubiquitin conjugates for DUB profiling are not extensively documented in the literature, we can infer performance characteristics based on the properties of the individual components. The two most common BODIPY variants for biological applications are BODIPY-FL (fluorescein-like) and BODIPY-TMR (tetramethylrhodamine-like).
Data Presentation: Quantitative Comparison of BODIPY-Based DUB Probes
The following tables summarize the key performance indicators for two representative BODIPY-based DUB probes, BODIPY-FL-Ub-VME and BODIPY-TMR-Ub-VME. The data is a composite of known properties of the individual components and inferred performance in the context of a DUB ABP.
Table 1: Photophysical Properties
| Property | BODIPY-FL | BODIPY-TMR | Source |
| Excitation Max (nm) | ~502 | ~543 | [7] |
| Emission Max (nm) | ~510 | ~569 | [7] |
| Quantum Yield | High (~0.9) | High (~0.8) | Inferred from general BODIPY properties |
| Photostability | Excellent | Excellent | [1][2][3][4] |
| pH Sensitivity | Low | Low | [7] |
| Molecular Weight | Lower | Higher |
Table 2: Performance Characteristics of BODIPY-Ub-VME Probes
| Performance Metric | BODIPY-FL-Ub-VME | BODIPY-TMR-Ub-VME | Considerations |
| Labeling Efficiency | Expected to be high | Expected to be high | The N-terminal placement of the fluorophore generally does not impede DUB reactivity.[8] |
| Selectivity | Broadly reactive with cysteine-based DUBs | Broadly reactive with cysteine-based DUBs | The ubiquitin recognition element and VME warhead are the primary determinants of selectivity. |
| Signal-to-Noise Ratio | Excellent due to high quantum yield | Excellent due to high quantum yield | |
| Suitability for in-gel analysis | High | High | Direct in-gel fluorescence scanning avoids the need for antibody-based detection.[5][9] |
| Suitability for microscopy | High, excellent for long-term imaging | High, excellent for long-term imaging | Superior photostability is a key advantage.[1][2][3][4] |
Experimental Protocols
Synthesis of BODIPY-Labeled Ubiquitin-VME Probes
This protocol is adapted from established methods for the synthesis of fluorescently labeled ubiquitin probes and the conjugation of BODIPY-NHS esters to proteins.[9][10][11][12]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of BODIPY-Ub-VME probes.
Materials:
-
Recombinant human ubiquitin expression vector with a C-terminal intein fusion.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Affinity resin for ubiquitin purification (e.g., Ni-NTA if His-tagged).
-
Thiolysis buffer (e.g., 50 mM Tris-HCl pH 8.5, 150 mM NaCl, 100 mM MESNA).
-
Glycine vinyl methyl ester (Gly-VME).
-
BODIPY-FL NHS ester or BODIPY-TMR NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer for conjugation (0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Gel filtration column (e.g., Sephadex G-25).
Procedure:
-
Expression and Purification of Ubiquitin-Intein Fusion: Express the ubiquitin-intein fusion protein in E. coli and purify it using appropriate affinity chromatography.
-
Generation of Ubiquitin Thioester: Incubate the purified ubiquitin-intein fusion protein in thiolysis buffer to induce intein cleavage and generate the ubiquitin thioester. Purify the ubiquitin thioester.
-
Ligation of VME Warhead: React the purified ubiquitin thioester with Gly-VME to form the Ubiquitin-VME (Ub-VME) probe. Purify the Ub-VME.
-
Preparation of BODIPY-NHS Ester Solution: Dissolve the BODIPY-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Dissolve the purified Ub-VME in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Add the BODIPY-NHS ester solution to the Ub-VME solution. A molar excess of the NHS ester is typically used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the BODIPY-Ub-VME Probe: Purify the final probe using a gel filtration column to remove unconjugated dye and other small molecules.
-
Characterization: Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry. The concentration can be determined by measuring the absorbance of the BODIPY dye.
In-gel Fluorescence Scanning for DUB Activity Profiling
This protocol allows for the rapid visualization of active DUBs in a complex biological sample.
Diagram: In-gel Fluorescence Scanning Workflow
Caption: Workflow for DUB activity profiling using in-gel fluorescence.
Materials:
-
Cell or tissue lysate.
-
BODIPY-Ub-VME probe.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner with appropriate excitation and emission filters for the chosen BODIPY dye.
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer. Determine the protein concentration.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine a specific amount of lysate (e.g., 50 µg) with the BODIPY-Ub-VME probe (final concentration typically in the nanomolar to low micromolar range).
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
In-gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel and place it in a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the BODIPY fluorophore.
-
-
Data Analysis: Analyze the resulting image to identify fluorescent bands corresponding to DUBs covalently labeled with the probe. The intensity of the bands is proportional to the activity of the respective DUBs.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of DUB inhibitors.
Diagram: Competitive ABPP Workflow
References
- 1. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Advantages of 8RK59 Over Traditional Enzyme Assays for UCHL1 Activity
For researchers and drug development professionals targeting the deubiquitinating enzyme (DUB) Ubiquitin C-terminal Hydrolase L1 (UCHL1), accurate and efficient assessment of its activity is paramount. While traditional enzyme assays have been the mainstay, the advent of novel chemical probes like 8RK59 offers significant advantages for studying UCHL1 in more physiologically relevant contexts. This guide provides an objective comparison of this compound with traditional methods, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent, cell-permeable, fluorescent, small-molecule activity-based probe (ABP) designed to specifically target and covalently modify the active site of UCHL1.[1][2][3] Its design is based on a cyanimide-containing inhibitor, which, contrary to some reports, can act as a near-irreversible binder.[2][4] This probe incorporates a Bodipy fluorophore, enabling direct visualization and quantification of active UCHL1 in various experimental settings, from in vitro assays to live cells and even in vivo models like zebrafish embryos.[1][2][3]
Comparison with Traditional Enzyme Assays
Traditional methods for measuring UCHL1 activity often rely on bulk assays with purified enzymes and fluorogenic substrates or employ less specific, ubiquitin-based probes. This compound presents a significant leap forward by allowing for direct measurement of enzyme engagement in a more complex biological milieu.
Key Performance Advantages of this compound
| Feature | This compound | Traditional Enzyme Assays (e.g., Ub-AMC, Ub-Rh110) | Other Inhibitors/Probes (e.g., LDN-57444, Ub-PA probes) |
| Assay Principle | Direct, covalent labeling of active enzyme | Indirect measurement of substrate cleavage | Competitive inhibition or broader DUB reactivity |
| Cell Permeability | High, enabling live-cell imaging | Not applicable for intracellular assays | Variable, often limited |
| In Vivo Application | Demonstrated in zebrafish embryos | Not feasible | Limited |
| Specificity | High for UCHL1, with minor off-target activity on PARK7 | Substrate can be cleaved by other DUBs | Varies; LDN-57444 has known off-targets |
| Readout | Fluorescence scanning of gels, microscopy | Fluorescence intensity in a plate reader | Varies (e.g., enzymatic activity, Western blot) |
| Information Gained | Spatiotemporal dynamics of active enzyme, target engagement | Overall enzymatic activity in a sample | Indirect measure of enzyme inhibition |
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound against UCHL1 has been quantified and compared to other relevant compounds.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | UCHL1 | ~1 | In vitro enzyme inhibition assay |
| 8RK64 (parent compound) | UCHL1 | 0.32 | In vitro enzyme inhibition assay |
| LDN-57444 | UCHL1 | - | Often used as a comparator inhibitor |
| 6RK73 | UCHL1 | - | Often used as a comparator inhibitor |
Note: Specific IC50 values for LDN-57444 and 6RK73 were used as benchmarks in the primary literature but are not always explicitly restated in every context.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro Enzyme Inhibition Assay
This assay is performed to determine the IC50 value of an inhibitor.
-
Materials : Purified recombinant human UCHL1, fluorogenic substrate (e.g., Ub-rhodamine110), assay buffer (50 mM Tris·HCl, 100 mM NaCl, pH 7.6, 2.0 mM cysteine, 1 mg/mL CHAPS, 0.5 mg/mL γ-globulins), 384-well plates, and the test compound (this compound).
-
Procedure :
-
The enzyme and inhibitor are pre-incubated in the assay buffer at room temperature.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
-
IC50 values are calculated by plotting the enzyme activity against a range of inhibitor concentrations.
-
In-Cell Target Engagement and Selectivity
This protocol assesses the ability of this compound to label active UCHL1 within a cellular context.
-
Cell Culture : HEK293T, A549, MDA-MB-436, or SKBR7 cells, known to express UCHL1, are cultured under standard conditions.[2][3]
-
Treatment : Cells are incubated with this compound (typically 5 µM) for a specified period (e.g., 24 hours).[2][3] For competition experiments, cells can be pre-treated with another UCHL1 inhibitor (e.g., 6RK73).
-
Cell Lysis : After treatment, cells are harvested and lysed.
-
SDS-PAGE and Fluorescence Scanning : The cell lysate is separated by SDS-PAGE without boiling or reducing agents. The gel is then scanned using a fluorescence scanner to detect the signal from this compound covalently bound to UCHL1.[2][3]
-
Western Blotting : As a control, Western blotting can be performed on the same samples to confirm the presence of UCHL1 protein.
In Vivo UCHL1 Activity Monitoring in Zebrafish
This experiment demonstrates the utility of this compound in a living organism.
-
Animal Model : Zebrafish embryos (1 to 7 days post-fertilization) are used due to their transparency.[2][3]
-
Treatment : Embryos are incubated with this compound in their medium.
-
Imaging : The spatiotemporal distribution of UCHL1 activity is monitored by imaging the fluorescence of this compound within the developing embryos using a fluorescence microscope.[2][3]
-
Validation : To confirm specificity, experiments can be repeated in the presence of a UCHL1 inhibitor or in UCHL1 knockdown zebrafish.[2][3]
Visualizing Workflows and Mechanisms
Mechanism of this compound Action
Caption: Covalent modification of active UCHL1 by the this compound probe.
Experimental Workflow for In-Cell Target Engagement
Caption: Workflow for assessing this compound target engagement in cultured cells.
Conclusion
This compound represents a significant advancement over traditional enzyme assays for studying UCHL1. Its ability to permeate live cells and report on enzyme activity in situ and in vivo provides researchers with a powerful tool to investigate the role of UCHL1 in health and disease.[2][3] The direct, covalent labeling mechanism offers a more accurate and localized measure of enzyme activity compared to the indirect readouts of conventional substrate-based assays. While off-target effects should be considered, the high potency and specificity of this compound, combined with its utility in live imaging, make it an invaluable probe for academic research and drug discovery programs targeting UCHL1.
References
A Comparative Review of Activity-Based Probes for the UCH Family of Deubiquitinating Enzymes
The Ubiquitin C-terminal Hydrolase (UCH) family of deubiquitinating enzymes (DUBs), comprising UCHL1, UCHL3, UCHL5, and BAP1, plays a critical role in various cellular processes by cleaving ubiquitin from small substrates and ubiquitin precursors.[1] Their dysregulation has been implicated in numerous diseases, including neurodegenerative disorders, cancer, and fibrosis, making them attractive therapeutic targets.[2][3][4] Activity-based probes (ABPs) have emerged as indispensable chemical tools for studying the activity, selectivity, and biological functions of these enzymes in complex biological systems.[5][6] This guide provides a comparative overview of recently developed activity-based probes targeting the UCH family, with a focus on their performance, selectivity, and the experimental methodologies used for their characterization.
Data Presentation: Quantitative Comparison of UCH-Targeted ABPs
The development of potent and selective ABPs is crucial for accurately profiling the activity of individual UCH family members. The following table summarizes the quantitative data for several key small-molecule and ubiquitin-variant-based probes.
| Probe/Inhibitor | Target | Probe Type | Warhead/Reactive Group | IC50 (UCHL1) | IC50 (UCHL3) | IC50 (UCHL5) | Selectivity Profile | Reference |
| IMP-1710 (Compound 2) | UCHL1 | Small Molecule | Cyanamide | 38 nM (biochemical), 110 nM (in-cell) | >1000-fold less active | >1000-fold less active | Highly selective for UCHL1 over 20 other DUBs.[2][3] | [2][3] |
| MT16-205 | UCHL1 | Small Molecule | Cyanopyrrolidine | 600 nM | Not specified | Not specified | Selective for UCHL1 over other DUBs in intact cells, but also engages off-targets like aldehyde dehydrogenases.[7] | [7] |
| 6RK73 | UCHL1 | Small Molecule | Cyanimide | 230 nM | Almost unreactive | Almost unreactive | >50-fold selective over other cysteine DUBs including USP7, USP30, and USP16.[8] | [8] |
| 8RK64 | UCHL1 | Small Molecule | Cyanimide | 320 nM | 216 µM | >1 mM | Retained high selectivity for UCHL1.[8] | [8] |
| UbVQ40V/T66K/V70F-PRG | UCHL3 | Ubiquitin Variant | Propargylamide (PRG) | Not specified | 20,000-fold more selective for UCHL3 over UCHL1 | Not specified | Selectively forms covalent adducts with UCHL3 in breast cancer cells with no reactivity towards other expressed DUBs.[9] | [9] |
| LDN-57444 | UCHL1 | Small Molecule (Inhibitor) | Isatin O-acyloxime | 880 nM (recombinant) | Not specified | Not specified | Widely used but failed to engage UCHL1 in intact cells in some studies.[2][3] Its biochemical activity may be assay-dependent.[2][3] | [2][3] |
Experimental Protocols
The characterization and validation of activity-based probes for the UCH family involve a series of key experiments to determine their potency, selectivity, and mechanism of action.
Biochemical Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a probe against a purified UCH enzyme.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA) upon cleavage by the UCH enzyme.[2][10] Inhibition of the enzyme by a probe prevents substrate cleavage, resulting in a stable, high polarization signal.
-
Protocol Outline:
-
Recombinant UCHL1 is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 30 minutes).[2][3]
-
The fluorescently labeled substrate (e.g., Ub-Lys-TAMRA) is added to initiate the enzymatic reaction.[2][10]
-
Fluorescence polarization is measured over time using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Cellular Target Engagement Assay (Competitive Activity-Based Protein Profiling - ABPP)
This method confirms that the probe engages its intended target in a cellular context and assesses its selectivity across the proteome.[6]
-
Principle: Cells are pre-treated with the inhibitor/probe of interest, followed by lysis and incubation with a broad-spectrum DUB ABP (e.g., HA-Ub-VME or Cy5-Ub-PA).[2][8] The inhibitor/probe will compete with the broad-spectrum ABP for binding to the active site of the target DUB. The reduction in signal from the broad-spectrum probe indicates target engagement by the test compound.
-
Protocol Outline:
-
Intact cells (e.g., HEK293T) are incubated with varying concentrations of the test probe or a vehicle control.[2][7]
-
Cells are lysed, and the proteome is incubated with a broad-spectrum, tagged DUB ABP (e.g., HA-Ub-VME).[2][3]
-
Proteins are separated by SDS-PAGE, and the labeling of the target UCH enzyme is detected by immunoblotting against the tag (e.g., HA).[2] A decrease in the immunoblot signal for the tagged ABP at the molecular weight of the UCH enzyme indicates successful target engagement by the test probe.
-
Proteome-Wide Selectivity Profiling (Mass Spectrometry-Based ABPP)
This unbiased approach identifies all potential on- and off-targets of an ABP across the entire proteome.
-
Principle: An alkyne-tagged version of the ABP is used to treat cells. After cell lysis, the probe-labeled proteins are conjugated to a biotin-azide tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").[2] The biotinylated proteins are then enriched using avidin (B1170675) beads, digested into peptides, and identified and quantified by mass spectrometry.[2][7]
-
Protocol Outline:
-
Cells are treated with the alkyne-tagged ABP or a vehicle control.[2]
-
Cells are lysed, and the alkyne-labeled proteins are "clicked" to a biotin-azide tag.[2]
-
Biotinylated proteins are enriched on avidin-agarose beads.[2]
-
Enriched proteins are digested on-bead (e.g., with trypsin).
-
Peptides are analyzed by nanoLC-MS/MS for identification and relative quantification (e.g., using tandem mass tags - TMT).[2]
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of a covalent ABP targeting a UCH enzyme and a typical workflow for its validation.
Caption: Mechanism of a covalent activity-based probe targeting a UCH enzyme.
Caption: Experimental workflow for proteome-wide selectivity profiling of an ABP.
References
- 1. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective covalent inhibitor of UCHL1 | Imperial News | Imperial College London [imperial.ac.uk]
- 5. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Development and Characterization of a Ubiquitin Variant with Selectivity for Ubiquitin C-Terminal Hydrolase L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating the Covalent Binding of 8RK59 to the UCHL1 Active Site: A Comparative Guide
This guide provides a detailed comparison of experimental data validating the covalent binding of the activity-based probe 8RK59 to the active site of Ubiquitin C-terminal Hydrolase L1 (UCHL1). It is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and evidence supporting this interaction, in contrast to other available UCHL1 inhibitors.
Introduction to UCHL1 and this compound
Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is a highly abundant deubiquitinating enzyme (DUB) primarily expressed in neurons and neuroendocrine cells.[1][2][3] It plays a crucial role in regulating ubiquitin homeostasis by hydrolyzing small C-terminal adducts from ubiquitin.[4] Dysregulation of UCHL1 activity has been implicated in various neurodegenerative diseases, including Parkinson's and Alzheimer's, as well as in the progression of several cancers.[1][3][5] This makes UCHL1 an attractive therapeutic target.
This compound is a cell-permeable, activity-based probe (ABP) designed to target UCHL1.[1][3] It features a (S)-1-cyanopyrrolidine-3-carboxamide core, which acts as a "warhead," and is appended with a BodipyFL fluorophore for visualization.[1][6] The cyanimide moiety is designed to react covalently with the active site cysteine residue of UCHL1, forming a stable isothiourea adduct, thereby enabling the monitoring of UCHL1 activity in vitro and in living cells.[1]
Experimental Validation of this compound's Covalent Binding
The covalent and active-site-directed nature of this compound's binding to UCHL1 has been validated through several key experiments.
Active Site Cysteine (Cys90) Specificity
A critical experiment to confirm that this compound targets the active site involves the use of a catalytically inactive mutant of UCHL1. The enzyme's catalytic activity depends on a triad (B1167595) of amino acids, with Cysteine-90 (Cys90) being the key nucleophile that attacks the ubiquitin substrate.
-
Methodology : Wild-type (WT) UCHL1 and a catalytically inactive mutant (C90A), where the active site cysteine is replaced with alanine, were overexpressed in HEK293T cells. These cells were then incubated with this compound.
-
Results : Subsequent fluorescence scanning and Western blotting revealed that this compound successfully labeled the wild-type UCHL1. In contrast, no labeling was observed for the C90A mutant.[1][2][7]
Mass Spectrometry Analysis
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the bound inhibitor.
-
Methodology : Recombinant UCHL1 was incubated with a precursor inhibitor of this compound. The resulting protein-inhibitor complex was then analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Results : The mass spectrum of UCHL1 treated with the inhibitor showed a mass shift consistent with the formation of a 1:1 covalent adduct.[1][2]
In-Gel Fluorescence Labeling
The fluorescent tag on this compound allows for direct visualization of UCHL1 engagement in various settings.
-
Methodology : Purified recombinant UCHL1 or lysates from cells (such as HEK293T, A549, and MDA-MB-436) were incubated with this compound. The samples were then separated by SDS-PAGE and visualized using a fluorescence scanner.[1][7]
-
Results : A distinct fluorescent band appeared at the expected molecular weight of UCHL1 (~25.5 kDa), confirming that this compound labels the protein in both purified systems and complex cellular environments.[1][2]
Comparison with Alternative UCHL1 Inhibitors
The performance of this compound as a tool for studying UCHL1 can be benchmarked against other reported inhibitors. A significant challenge in the field has been the lack of potent and selective inhibitors with confirmed cellular activity.
| Inhibitor/Probe | Type | IC50 (UCHL1) | Key Features & Limitations |
| This compound | Covalent (Cyanimide) | ~1 µM[1][3] | Features: Cell-permeable, fluorescent ABP for direct visualization.[1] Limitations: Shows off-target activity, notably against PARK7 (DJ-1).[1][6] Cellular selectivity is limited.[5] |
| LDN-57444 | Reversible | ~0.88 µM[8] | Features: Widely used in previous studies. Limitations: Recent evidence shows minimal UCHL1 engagement in intact cells, off-target toxicity, and chemical instability, questioning its utility as a reliable probe.[5][7][8][9] |
| IMP-1710 | Covalent (Cyanamide) | 38 nM[10] | Features: Highly potent and selective for UCHL1, even at low nanomolar concentrations in cells.[8][10] Stereoselective interaction.[8] Limitations: Not inherently fluorescent. |
| MT16-001 | Covalent | Sub-molar | Features: Binds to Cys90 and inhibits proliferation in cancer cell lines.[5] Limitations: Full selectivity profile has not been determined.[5] |
| 6RK73 | Covalent (Cyanimide) | N/A | Features: Effectively labels UCHL1 activity.[5] Limitations: Similar to this compound, cellular selectivity remains limited.[5] |
| Compound 34 | Covalent (FMK) | 2.6 µM | Features: Fluoromethylketone-based inhibitor that covalently modifies Cys90.[11] Limitations: Slower reaction time compared to other warheads.[11] |
Note: IC50 values can vary depending on assay conditions and preincubation times, especially for covalent inhibitors.
Off-Target Profile of this compound
While this compound effectively binds to UCHL1, chemoproteomic studies have identified protein deglycase PARK7 (also known as DJ-1) as a significant off-target.[1][6] In experiments with recombinant proteins, this compound was shown to label both UCHL1 and PARK7 with nearly equal efficiency.[6] This is an important consideration for researchers using this compound, as effects observed could potentially be attributed to the inhibition of PARK7. In contrast, newer inhibitors like IMP-1710 have demonstrated much higher selectivity for UCHL1 over other DUBs and cellular proteins.[7][8]
References
- 1. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. UCHL1 as a novel target in breast cancer: emerging insights from cell and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 8RK59: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 8RK59, a potent UCHL1 (ubiquitin C-terminal hydrolase L1) inhibitor and Bodipy-based fluorescent probe. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance. This compound is a valuable research tool, and its proper management throughout its lifecycle is of paramount importance.
Understanding the Compound: this compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C33H39BF2N10O2S | [1] |
| CAS Number | 2705841-53-6 | [1] |
| Primary Function | UCHL1 Inhibitor, Bodipy Probe | [1][2] |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
Experimental Protocols: Safe Handling and Use
Prior to disposal, it is essential to follow safe handling procedures during experimentation to minimize exposure and contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound powder or solutions.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.
Step-by-Step Disposal Procedures for this compound
The following procedures outline the necessary steps for the proper disposal of this compound waste, including unused stock solutions, contaminated labware, and spill cleanup materials.
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with DMSO.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound in DMSO," and the approximate concentration and volume. Do not use abbreviations.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams.
2. Disposal of Liquid Waste (this compound in DMSO):
-
Carefully pour liquid waste containing this compound into the designated hazardous waste container.
-
Avoid splashing.
-
Keep the waste container securely closed when not in use.
3. Disposal of Contaminated Solid Waste:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.
-
Labware: Contaminated labware (e.g., pipette tips, microfuge tubes, gloves) should be collected in the designated solid hazardous waste container.
-
Empty Vials: The original vial containing this compound, even if seemingly empty, should be treated as hazardous waste and placed in the solid waste container. For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]
4. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its solutions down the drain.
Key Relationships and Workflows
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationships determining this compound disposal procedures.
References
Safeguarding Your Research: Essential Safety and Handling of 8RK59
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and operational guidance for the handling and disposal of 8RK59, a potent, cell-permeable fluorescent probe and inhibitor of Ubiquitin C-terminal hydrolase L1 (UCHL1). Adherence to these procedures is essential for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Information
This compound is a Bodipy probe utilized in cellular and in vivo assays to label and inhibit UCHL1 activity. While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates it is a combustible solid with a high water hazard classification (WGK 3). Therefore, appropriate precautions for handling chemical compounds of this nature are mandatory.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. The following table summarizes the necessary equipment.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | Fire-resistant, fully buttoned. Protects skin and clothing from splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Provides a barrier against skin contact. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact with powders or solutions. |
| Respiratory Protection | Fume Hood | All handling of powdered this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation. |
Operational Plan: Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage temperature is typically refrigerated.
Preparation of Solutions:
-
Don all required PPE.
-
Conduct all work within a chemical fume hood.
-
To prepare a stock solution, dissolve the powdered this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Cap the vial tightly and store as recommended by the supplier, typically frozen for long-term storage.
Disposal Plan:
-
Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) must be disposed of as hazardous chemical waste.
-
Unused Solutions: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Spills: In case of a spill, evacuate the immediate area. Use appropriate spill control materials to absorb the substance. Clean the area with a suitable solvent and dispose of all cleaning materials as hazardous waste. Do not allow the substance to enter drains or waterways.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound, based on published research.
In Vitro Labeling of UCHL1 in Cell Culture
This protocol is applicable to various cell lines, including HEK293T, A549, MDA-MB-436, and SKBR7.[1]
-
Cell Culture: Culture cells to the desired confluency in appropriate media.
-
Probe Incubation: Treat cells with this compound at a final concentration of 5 µM. Incubate for 24 hours under standard cell culture conditions.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Sample Preparation: Prepare the cell lysates for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Note: Do not boil the samples or add reducing agents like β-mercaptoethanol, as this may disrupt the probe's binding.
-
Analysis: Analyze the lysates by SDS-PAGE followed by in-gel fluorescence scanning to detect the this compound signal, which corresponds to labeled UCHL1.[1]
In Vivo Labeling of UCHL1 in Zebrafish Embryos
This protocol describes the application of this compound in a live animal model.[1][2][3]
-
Embryo Treatment: Treat zebrafish embryos with this compound at the desired concentration and for the specified duration (e.g., from 4 to 6 days post-fertilization).[3]
-
Imaging: After treatment, visualize the spatiotemporal distribution of UCHL1 activity by fluorescence microscopy. The this compound probe has been shown to label neurons in the nose, eyes, and brain of the embryos.[1][3]
-
Analysis: Quantify the fluorescence signal in specific regions of interest to assess changes in UCHL1 activity under different experimental conditions.
Workflow and Pathway Visualizations
The following diagrams illustrate the operational workflow for handling this compound and its mechanism of action.
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of this compound action on UCHL1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
